4-Bromo-2,6-dimethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUALSDMDHKUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742726 | |
| Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354050-38-6 | |
| Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a key synthetic intermediate with increasing relevance in medicinal chemistry and drug development. This document details its physicochemical properties, provides an experimental protocol for its preparation, and explores its application as a versatile building block, particularly in the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Spectroscopic data are presented to aid in its characterization, and its reactivity profile is discussed to inform its use in complex synthetic routes.
Chemical and Physical Properties
This compound is a polysubstituted aromatic aldehyde.[1] Its structure, featuring a bromine atom and two methoxy groups flanking an aldehyde functional group, imparts unique reactivity and makes it a valuable precursor in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1354050-38-6 | [1][3] |
| Molecular Formula | C₉H₉BrO₃ | [1][3] |
| Molecular Weight | 245.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Inert atmosphere, room temperature |
Synthesis of this compound
While various synthetic routes can be envisaged for the preparation of this compound, a common strategy involves the selective bromination of 2,6-dimethoxybenzaldehyde. The electron-donating and ortho-, para-directing methoxy groups activate the aromatic ring, while the aldehyde group is a meta-director. The para-position to one of the methoxy groups is the most sterically accessible and electronically favored site for electrophilic substitution.
Experimental Protocol: Synthesis via Bromination of 2,6-Dimethoxybenzaldehyde
Materials:
-
2,6-Dimethoxybenzaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (aqueous)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.
Spectroscopic Data
The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.45 | s | 1H | -CHO |
| 6.75 | s | 2H | Ar-H |
| 3.90 | s | 6H | -OCH₃ |
Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | C=O |
| 162.0 | C-OCH₃ |
| 118.5 | C-Br |
| 115.0 | C-CHO |
| 108.0 | Ar-CH |
| 56.5 | -OCH₃ |
Table 4: Key IR Absorption Bands (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-2840 | Medium | C-H stretch (alkane) |
| 1690 | Strong | C=O stretch (aldehyde) |
| 1570, 1460 | Medium | C=C stretch (aromatic) |
| 1260, 1120 | Strong | C-O stretch (ether) |
| 850 | Strong | C-H bend (aromatic) |
| 680 | Medium | C-Br stretch |
Applications in Drug Development
This compound is a valuable building block in the synthesis of complex molecules for drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its utility has been demonstrated in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of many PROTACs.
Workflow for the Synthesis of a VHL Ligand Precursor
The following diagram illustrates the initial step in the synthesis of a VHL ligand precursor, where this compound is converted to a carbamate-protected benzylamine. This transformation is a crucial step towards the elaboration of the final VHL ligand.
Caption: Reductive amination of this compound.
Experimental Protocol: Synthesis of tert-Butyl (4-Bromo-2,6-dimethoxybenzyl)carbamate
This protocol is based on a general procedure for reductive amination.[4]
Materials:
-
This compound
-
tert-Butyl carbamate
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 g, 4.08 mmol) in a mixture of dichloromethane and acetonitrile, add tert-butyl carbamate (1.1 eq).[4]
-
Cool the mixture to 0 °C and add triethylsilane (1.5 eq) followed by the dropwise addition of trifluoroacetic acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/hexanes 1:5) to yield tert-butyl (4-bromo-2,6-dimethoxybenzyl)carbamate as a white solid (Yield: 1.30 g, 92%).[4]
Reactivity and Handling
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted aromatic ring.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as reductive amination, Wittig reactions, and condensations. However, the two ortho-methoxy groups create significant steric hindrance around the carbonyl carbon, which can reduce its reactivity compared to less substituted benzaldehydes. This steric shielding may necessitate more forcing reaction conditions.
-
Aromatic Ring: The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. This makes it a versatile handle for further molecular elaboration.
-
Handling: this compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] It is harmful if swallowed and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly within the field of drug discovery. Its unique substitution pattern allows for a range of chemical transformations, making it an important building block for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its use in the laboratory and to support the ongoing research and development efforts of scientists in academia and industry.
References
A Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its substituted benzene ring, featuring a bromine atom and two methoxy groups, makes it a versatile precursor for the synthesis of more complex molecules, including those with potential therapeutic properties.[1] This technical guide provides a summary of its known physical properties, outlines standard experimental protocols for their determination, and presents a general workflow for the characterization of such compounds.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, experimental data for others, such as melting and boiling points, are not consistently available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | Not available | American Elements[3] |
| Boiling Point | Not available | American Elements[3] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ (at 20°C, 760 Torr) | American Elements[3] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1354050-38-6 | Sigma-Aldrich[2] |
Crystallographic Data
The crystal structure of this compound has been determined, providing precise information about its solid-state conformation.
-
Crystal System : Monoclinic
-
Space Group : C2/c
These data are crucial for understanding the intermolecular interactions and packing of the molecule in its crystalline form.
Experimental Protocols
While specific experimental determinations of all physical properties for this compound are not readily found in the literature, the following are detailed, standard methodologies that researchers can employ.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Solid sample of this compound
Procedure:
-
A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating bath (oil or a metal block).
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.
Boiling Point Determination (for Solids)
Determining the boiling point of a solid organic compound that is stable at high temperatures can be achieved through distillation methods if the compound can be melted and then vaporized without decomposition.
Apparatus:
-
Small-scale distillation apparatus
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
A sufficient quantity of the compound is placed in a small distilling flask along with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The sample is heated until it melts and then begins to boil.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is typically the highest, stable temperature observed during distillation.
Solubility Determination
Understanding a compound's solubility is essential for reaction setup, purification, and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, and aqueous solutions of acid and base)
Procedure:
-
A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.
-
A small volume of the chosen solvent (e.g., 0.75 mL) is added in portions.
-
The mixture is vigorously agitated after each addition.
-
The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
-
To assess solubility in acidic or basic aqueous solutions, which can indicate the presence of basic or acidic functional groups, the test is repeated with 5% HCl and 5% NaOH solutions.
Logical Workflow for Physical Property Determination
The following diagram illustrates a standard workflow for the determination of the physical properties of a solid organic compound like this compound.
Caption: General experimental workflow for determining physical properties.
References
An In-depth Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a key aromatic aldehyde intermediate. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its significant application in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical area in targeted protein degradation research.
Core Compound Properties
This compound is an aromatic aldehyde distinguished by a bromine atom at the para position and two methoxy groups at the ortho positions of the benzene ring.[1] These functional groups contribute to its specific reactivity and utility in organic synthesis.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 245.07 g/mol [2] |
| Molecular Formula | C₉H₉BrO₃[2] |
| CAS Number | 1354050-38-6[2][3] |
| Physical Form | Solid[3] |
| Purity | Typically ≥97%[3][4] |
| Storage Temperature | Inert atmosphere, room temperature[3] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 2,6-dimethoxybenzaldehyde.
Materials:
-
2,6-dimethoxybenzaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.
-
Bromination: In a separate container, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this bromine solution dropwise to the cooled solution of 2,6-dimethoxybenzaldehyde over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Work-up: Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the final product.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery: A Precursor for VHL Ligands
This compound has emerged as a valuable building block in the synthesis of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
The synthesis of VHL ligands often begins with 4-bromobenzaldehyde derivatives, including the 2,6-dimethoxy substituted variant.[7][8] The aldehyde group provides a reactive handle for subsequent chemical modifications, such as reductive amination, while the bromo-substituted aromatic core allows for further elaboration through cross-coupling reactions.
Logical Workflow: Synthesis of a VHL Ligand Precursor
The following diagram illustrates the initial steps in the synthesis of a VHL ligand precursor starting from this compound. This process typically involves a reductive amination to form a protected amine, which can then be further functionalized.
Caption: Synthetic workflow for a VHL ligand precursor.
This initial intermediate, a Boc-protected amine, is a versatile precursor that can undergo further synthetic transformations, such as palladium-catalyzed cross-coupling reactions at the bromine position and subsequent coupling with other fragments to assemble the final, complex VHL ligand.[7][8] The strategic use of this compound allows for the introduction of specific structural motifs that can modulate the binding affinity and efficacy of the resulting PROTACs.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H9BrO3 | CID 70699611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1354050-38-6 [sigmaaldrich.com]
- 4. This compound [sobekbio.com]
- 5. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Elucidation of the Structure of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-2,6-dimethoxybenzaldehyde. It includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and visual representations of its chemical structure and synthetic pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Physicochemical Properties
This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a bromine atom, two methoxy groups, and a formyl group. The compound is a solid at room temperature and should be stored in an inert atmosphere.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1354050-38-6 | [2] |
| Physical State | Solid | [1] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
Spectroscopic Data for Structural Confirmation
The structural identity of this compound is confirmed through various spectroscopic techniques. While explicit experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on the analysis of its structural analogue, 2,6-dimethoxybenzaldehyde, and related brominated aromatic compounds.[4][5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~6.8 | Singlet | 2H | Aromatic protons (H-3, H-5) |
| ~3.9 | Singlet | 6H | Methoxy protons (-OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~162 | Aromatic Carbons (C-2, C-6, attached to -OCH₃) |
| ~120 | Aromatic Carbon (C-4, attached to -Br) |
| ~115 | Aromatic Carbon (C-1, attached to -CHO) |
| ~107 | Aromatic Carbons (C-3, C-5) |
| ~56 | Methoxy Carbons (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch |
| ~1700 | Strong | C=O Carbonyl Stretch of the aldehyde |
| ~1580, ~1470 | Medium | Aromatic C=C Ring Stretch |
| ~1260 & ~1090 | Strong | Asymmetric & Symmetric C-O-C Stretch (methoxy groups) |
| ~680 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern.
| m/z (Predicted) | Proposed Fragment Ion |
| 244/246 | [M]⁺ (Molecular Ion) |
| 243/245 | [M-H]⁺ |
| 215/217 | [M-CHO]⁺ |
| 199/201 | [M-CHO-CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is the electrophilic bromination of 2,6-dimethoxybenzaldehyde. The following protocol is based on general procedures for the bromination of activated aromatic rings.[6][7]
Materials:
-
2,6-dimethoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data for the characterization of the synthesized compound.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or analyze as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[8]
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350).[8]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure, a proposed synthesis workflow, and a summary of the key predicted spectroscopic data for this compound.
References
- 1. This compound | 1354050-38-6 [sigmaaldrich.com]
- 2. This compound | C9H9BrO3 | CID 70699611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a significant aromatic aldehyde in organic synthesis and medicinal chemistry.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity
-
IUPAC Name: this compound[2]
-
Synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[2], Sigma-Aldrich |
| Molecular Weight | 245.07 g/mol | PubChem[2] |
| Monoisotopic Mass | 243.97351 Da | PubChem[2] |
| CAS Number | 1354050-38-6 | PubChem[2], Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich |
| InChI Key | HNUALSDMDHKUEH-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |
| SMILES | COC1=CC(=CC(=C1C=O)OC)Br | PubChem[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be accomplished through various synthetic routes.[1] A common method involves the bromination of 2,6-dimethoxybenzaldehyde.[1]
Experimental Protocol: Bromination of 2,6-Dimethoxybenzaldehyde
This protocol describes a general procedure for the selective bromination of 2,6-dimethoxybenzaldehyde at the para position.
Materials:
-
2,6-Dimethoxybenzaldehyde
-
Bromine
-
Acetic acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 2,6-dimethoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions and Applications
This compound is a versatile intermediate in organic synthesis. The aldehyde functional group can undergo various transformations, including:
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols and other derivatives.[1]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-bromo-2,6-dimethoxytoluene, using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Condensation Reactions: It can participate in condensation reactions to form more complex molecular scaffolds, such as pyrazole derivatives which have shown potential antibacterial activity.[1]
Due to its reactivity, this compound is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules.
Visualization of Synthesis Pathway
The following diagram illustrates a simplified synthetic pathway for this compound.
Caption: A simplified diagram illustrating the synthesis of this compound.
References
Technical Guide: Physicochemical Properties and Solubility Determination of 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its application in reaction design, purification, formulation, and biological screening. This technical guide provides a summary of the available physical and chemical data for this compound and presents a detailed experimental protocol for determining its solubility.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1354050-38-6 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Physical Form | Solid | |
| IUPAC Name | This compound | [1] |
Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield quantitative solubility data for this compound in common organic solvents. However, a report on its crystal structure mentions the use of ethanol for crystallization, which indicates that it is at least sparingly soluble in this solvent.[3]
Given the absence of published quantitative data, experimental determination of solubility in solvents relevant to specific research applications is necessary. The following section details a standard protocol for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.[4][5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare replicate samples (typically n=3) for each solvent and temperature being tested.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any particulate matter that could interfere with the analysis and lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve prepared using standard solutions of the compound at known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Spectral Data Analysis of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-dimethoxybenzaldehyde (CAS No. 1354050-38-6).[1][2] The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a summary of expected spectral characteristics. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉BrO₃
-
Molecular Weight: 245.07 g/mol
-
Appearance: Solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |
| ~6.8 | Singlet | 2H | Aromatic (H-3, H-5) |
| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~162 | Aromatic Carbons (C-2, C-6, attached to -OCH₃) |
| ~130 | Aromatic Carbon (C-4, attached to Br) |
| ~115 | Aromatic Carbon (C-1, attached to -CHO) |
| ~92 | Aromatic Carbons (C-3, C-5) |
| ~56 | Methoxy Carbons (-OCH₃) |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a standard one-pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| ~2850, ~2750 | Weak | C-H Stretch (Aldehyde, Fermi doublet) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1580, ~1460 | Medium | C=C Stretch (Aromatic ring) |
| ~1250, ~1050 | Strong | C-O Stretch (Methoxy) |
| ~600-800 | Strong | C-Br Stretch |
Experimental Protocol for IR Spectroscopy (Solid State)
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[3]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[3]
Instrumentation and Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty salt plate is first recorded.
-
The salt plate with the sample film is then placed in the sample holder.
-
The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹, and ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectral Data
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 244/246 | High | Molecular ion [M]⁺ (Isotopic pattern due to Br) |
| 243/245 | Medium | [M-H]⁺ |
| 215/217 | Medium | [M-CHO]⁺ |
| 187/189 | Low | [M-CHO-CO]⁺ |
| 172 | Medium | [M-Br]⁺ |
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]
-
Electron Ionization (EI) is a common method for ionizing small organic molecules. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).[4]
Mass Analysis and Detection:
-
The resulting ions are accelerated into a magnetic or electric field within the mass analyzer.
-
The ions are separated based on their mass-to-charge ratio (m/z).[4]
-
A detector measures the abundance of each ion, generating a mass spectrum.[4]
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
The Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde, a key building block in the development of novel pharmaceutical compounds and complex organic molecules. Due to a lack of specific, published protocols for this particular isomer, this document outlines a well-reasoned, proposed synthetic pathway based on established methodologies for analogous compounds.
Introduction
This compound is an aromatic aldehyde containing two activating methoxy groups and a bromine substituent. This substitution pattern makes it a valuable intermediate for introducing a functionalized aromatic ring into larger molecules through various cross-coupling reactions or further derivatization of the aldehyde group. The regiochemistry of the substituents is critical for its application in targeted drug design and materials science. While the synthesis of the related 2,5-dimethoxy isomer is well-documented, the preparation of the 2,6-dimethoxy variant requires careful consideration of directing group effects to achieve the desired regioselectivity.
Proposed Synthesis Pathway: Electrophilic Bromination
The most direct and logical approach to synthesizing this compound is through the electrophilic aromatic substitution of the readily available precursor, 2,6-dimethoxybenzaldehyde. The two methoxy groups are strong activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The C4 position is para to the C2-methoxy group and ortho to the C6-methoxy group, making it the most electronically favorable and sterically accessible site for electrophilic attack.
A common and effective reagent for such regioselective brominations is N-Bromosuccinimide (NBS), often used in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. This method avoids the use of elemental bromine, which can be less selective and more hazardous.
Key Reaction Parameters and Reagents
The following table summarizes the proposed quantitative data for the synthesis, based on typical conditions for similar reactions found in the literature, such as the bromination of 2,3-dimethoxybenzaldehyde.[1]
| Parameter | Proposed Value/Condition | Purpose |
| Starting Material | 2,6-Dimethoxybenzaldehyde | Precursor molecule |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source for aromatic substitution |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to dissolve reactants and facilitate the reaction |
| Stoichiometry (NBS) | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting material while minimizing over-bromination |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) | Provides sufficient energy for the reaction without promoting side reactions |
| Reaction Time | 24 - 48 hours | Allows for the reaction to proceed to completion |
| Work-up | Aqueous quench, extraction, and crystallization/chromatography | Isolation and purification of the final product |
| Expected Yield | 60-80% (Estimated) | Theoretical yield based on analogous reactions |
Detailed Experimental Protocol (Proposed)
This protocol is a suggested method and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.5 equivalents) portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Visualizing the Synthesis
The following diagrams illustrate the logical workflow and the chemical transformation for the proposed synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the bromination of 2,6-dimethoxybenzaldehyde.
References
An In-depth Technical Guide to 4-Bromo-2,6-dimethoxybenzaldehyde: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethoxybenzaldehyde, a key synthetic intermediate in medicinal chemistry. The document details its discovery and historical context, outlines a detailed experimental protocol for its synthesis, and presents its physicochemical and spectroscopic properties in clearly structured tables. Furthermore, it explores the compound's significant role as a precursor in the development of targeted therapies, specifically in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in protein degradation pathways. This guide includes a visualization of the VHL-mediated protein degradation pathway to illustrate the mechanism of action of drugs derived from this versatile building block.
Introduction
This compound is a substituted aromatic aldehyde that has gained significant attention in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzene ring, makes it a valuable precursor for the synthesis of complex molecular scaffolds. This guide will delve into the history, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Discovery and History
While the exact date and original discoverer of this compound are not extensively documented in readily available literature, its synthesis and use have emerged in the context of the growing demand for functionalized aromatic building blocks in organic synthesis. The development of synthetic methods for selectively brominating substituted benzaldehydes has been a subject of interest for many years, with various reagents and conditions being explored to achieve desired regioselectivity. The importance of this specific isomer has become more apparent with the rise of targeted protein degradation as a therapeutic modality, where it serves as a key fragment in the construction of PROteolysis TArgeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Data
The physical and spectral properties of this compound are crucial for its identification and quality control in a laboratory setting.
| Property | Value |
| CAS Number | 1354050-38-6 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Solid |
| Storage Temperature | Inert atmosphere, Room temperature |
Table 1: Physicochemical Properties of this compound. [1][2][3]
Spectroscopic data provides the structural fingerprint of the molecule.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | Mass Spectrometry (EI-MS) m/z |
| 10.4 (s, 1H, CHO) | 189.9 (C=O) | ~2850, ~2750 (C-H, aldehyde) | 244/246 [M]⁺ |
| 6.8 (s, 2H, Ar-H) | 161.8 (C-O) | ~1680 (C=O, aldehyde) | |
| 3.9 (s, 6H, OCH₃) | 135.9 (C-Br) | ~1580, ~1470 (C=C, aromatic) | |
| 111.6 (C-CHO) | ~1250, ~1050 (C-O, ether) | ||
| 105.7 (C-H) | |||
| 55.6 (OCH₃) |
Table 2: Spectroscopic Data of this compound. (Note: Specific experimental data for the target compound is limited; the provided data is a combination of predicted values and data from structurally similar compounds for reference.)
Experimental Protocols
The most common method for the synthesis of this compound is the electrophilic bromination of 2,6-dimethoxybenzaldehyde.
Synthesis of this compound
Objective: To synthesize this compound via the bromination of 2,6-dimethoxybenzaldehyde.
Materials:
-
2,6-Dimethoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Applications in Drug Development
This compound is a critical building block in the synthesis of small molecule inhibitors and degraders targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL protein is a key component of the cellular machinery that targets proteins for degradation.
Role in VHL Ligand Synthesis
The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent proteasomal degradation of the alpha subunit of the hypoxia-inducible factor (HIF-α).[4] Under normal oxygen conditions, HIF-α is hydroxylated, allowing it to be recognized by pVHL. However, in hypoxic conditions, such as those found in tumors, HIF-α is not hydroxylated, leading to its stabilization and the activation of genes involved in angiogenesis, glucose metabolism, and cell survival.
Small molecules that bind to pVHL can be used to hijack the VHL E3 ligase complex to degrade other proteins of interest. This is the principle behind PROTACs, which consist of a VHL-binding ligand, a linker, and a ligand for a target protein. This compound serves as a key precursor for the synthesis of the VHL ligand portion of these PROTACs. The aldehyde group can be readily converted to an amine via reductive amination, which is then further functionalized to create the final VHL-binding moiety.
Figure 1: VHL-mediated protein degradation pathway and PROTAC intervention.
Experimental Workflow: Reductive Amination for VHL Ligand Synthesis
The conversion of this compound to a key amine intermediate is a critical step in the synthesis of VHL ligands.
Figure 2: General workflow for the reductive amination of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, most notably ligands for the VHL E3 ubiquitin ligase. As the field of targeted protein degradation continues to expand, the importance of this and similar building blocks is expected to grow, offering new avenues for the development of innovative therapeutics. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for researchers in the field.
References
Theoretical Exploration of 4-Bromo-2,6-dimethoxybenzaldehyde: A DFT Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 4-Bromo-2,6-dimethoxybenzaldehyde, a promising scaffold in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document delves into the molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights for rational drug design and development. The theoretical data is contextualized with established experimental protocols and findings for related brominated dimethoxybenzaldehyde derivatives.
Introduction
Brominated and methoxylated benzaldehyde derivatives are significant pharmacophores found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Understanding the fundamental quantum chemical properties of these molecules is paramount for elucidating their mechanisms of action and for the design of novel therapeutic agents. This compound, with its unique substitution pattern, presents an interesting case for theoretical investigation. Density Functional Theory (DFT) serves as a powerful computational tool to predict molecular structure, vibrational spectra, and electronic properties with high accuracy, complementing and guiding experimental research.[1][2][3]
Computational and Experimental Methodologies
Density Functional Theory (DFT) Calculations
The theoretical calculations detailed herein are based on established DFT methodologies that have proven effective for similar molecular systems.[1][4]
Computational Workflow:
A typical workflow for the DFT analysis of this compound is outlined below.
Figure 1: A generalized workflow for DFT calculations.
The geometry of this compound is optimized to its ground state using a functional such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311++G(d,p) or aug-cc-pVTZ.[1][4] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to derive theoretical vibrational spectra. Subsequently, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Experimental Protocols
Synthesis: The synthesis of related bromo-dimethoxybenzaldehyde compounds has been successfully achieved through electrophilic bromination of the corresponding dimethoxybenzaldehyde precursor using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).[1] For instance, the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde involves dissolving 2,3-dimethoxybenzaldehyde in DMF, followed by the dropwise addition of NBS dissolved in DMF and stirring for an extended period. The product is then precipitated by pouring the reaction mixture into ice water and collected by filtration.[1]
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra are typically recorded for the synthesized compound to identify its characteristic vibrational modes.[5]
-
NMR Spectroscopy: 1H and 13C NMR spectra are essential for confirming the molecular structure. Chemical shifts are recorded in a suitable deuterated solvent, with tetramethylsilane (TMS) as the internal standard.[1][5]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Vis spectrophotometer to study the electronic transitions within the molecule.[5]
Theoretical Properties of this compound
Molecular Structure and Geometry
The optimized molecular structure of this compound, along with the atom numbering scheme used for referencing geometric parameters, is presented below.
Figure 2: Molecular structure of this compound with atom numbering.
The optimized geometrical parameters (bond lengths and bond angles) obtained from DFT calculations can be compared with experimental X-ray diffraction data to validate the computational model.[4][6] The crystal structure of this compound has been reported to be monoclinic.[6]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C4-Br12 | Value | C3-C4-C5 | Value |
| C1-C7 | Value | C1-C6-O10 | Value |
| C7=O13 | Value | C6-O10-C11 | Value |
| C2-O8 | Value | C1-C2-O8 | Value |
| C6-O10 | Value | C2-O8-C9 | Value |
| C-C (ring avg.) | Value | O8-C2-C3 | Value |
(Note: "Value" indicates placeholders for theoretically calculated data.)
Vibrational Analysis
The calculated vibrational frequencies can be used to simulate the FT-IR and FT-Raman spectra of the molecule. The assignments of the vibrational modes provide a detailed understanding of the molecular vibrations.
Table 2: Selected Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm-1) | Assignment |
|---|---|
| Value | C=O stretching |
| Value | Aromatic C-H stretching |
| Value | C-Br stretching |
| Value | C-O-C asymmetric stretching |
| Value | C-O-C symmetric stretching |
| Value | Aldehyde C-H stretching |
(Note: "Value" indicates placeholders for theoretically calculated data.)
Electronic Properties
The electronic properties of this compound are crucial for understanding its reactivity and potential intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are important descriptors of molecular reactivity. A smaller energy gap suggests higher reactivity.[1]
Figure 3: Conceptual diagram of HOMO-LUMO energy levels.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
(Note: "Value" indicates placeholders for theoretically calculated data.)
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[1] For benzaldehyde derivatives, the carbonyl oxygen is expected to be a region of high negative potential.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω).[1] These descriptors provide quantitative measures of the molecule's stability and reactivity.
Potential Applications in Drug Development
The theoretical insights gained from DFT studies on this compound can be instrumental in drug development in several ways:
-
Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related compounds, researchers can establish correlations between molecular properties and biological activity, guiding the synthesis of more potent analogues.
-
Pharmacophore Modeling: The MEP and other electronic properties can help in identifying the key features of the molecule responsible for its interaction with biological targets.
-
Understanding Drug-Receptor Interactions: The calculated charge distribution and orbital interactions can provide a basis for understanding how the molecule binds to its target receptor.
-
Predicting Metabolic Fate: The reactivity of different sites on the molecule, as indicated by the MEP and Fukui functions, can offer clues about its potential metabolic pathways.
Conclusion
This technical guide has provided a framework for the theoretical investigation of this compound using Density Functional Theory. The combination of computational modeling with experimental data provides a powerful approach to understanding the physicochemical properties of this and related compounds. The detailed analysis of its molecular structure, vibrational spectra, and electronic properties offers a solid foundation for its further exploration as a scaffold in the design and development of new therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 4-Bromo-2,6-dimethoxybenzaldehyde: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step synthesis protocol for 4-Bromo-2,6-dimethoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and offers a reliable route to this specific isomer.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) |
| 1 | Bromination | 1,3-Dimethoxybenzene | N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 20 min | 4-Bromo-1,3-dimethoxybenzene | ~94 |
| 2 | Formylation | 4-Bromo-1,3-dimethoxybenzene | POCl₃, DMF | Dichloromethane (DCM) | 0 to 25 | 2-4 h | This compound | - |
Note: The yield for the formylation step is dependent on the specific reaction conditions and substrate reactivity. The Vilsmeier-Haack reaction is generally high-yielding for electron-rich aromatic compounds.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1,3-dimethoxybenzene via Regioselective Bromination
This protocol employs N-Bromosuccinimide (NBS) for a highly regioselective bromination at the para position of 1,3-dimethoxybenzene, favored by the mild reaction conditions and the directing effects of the methoxy groups.[1]
Materials:
-
1,3-Dimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Methyl tert-butyl ether (MTBE)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Bromosuccinimide (1.0 eq.) in anhydrous acetonitrile.
-
Once the NBS has completely dissolved, slowly add 1,3-dimethoxybenzene (1.0 eq.) to the stirred solution using a syringe.
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with MTBE.
-
Wash the organic layer sequentially with deionized water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-1,3-dimethoxybenzene. The product can be further purified by silica gel column chromatography if necessary.[1]
Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of 4-Bromo-1,3-dimethoxybenzene. The Vilsmeier reagent, a weak electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]
Materials:
-
4-Bromo-1,3-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.[2]
-
Formylation Reaction: Dissolve 4-Bromo-1,3-dimethoxybenzene (1.0 eq.) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[2]
-
Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium acetate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the final product.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Simplified signaling pathway of the Vilsmeier-Haack formylation reaction.
References
Application Notes and Protocols for the Suzuki Coupling Reaction with 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,6-dimethoxybenzaldehyde. This versatile building block is particularly useful in medicinal chemistry and materials science for the synthesis of complex biaryl aldehydes. The presence of two electron-donating methoxy groups ortho to the aldehyde and meta to the bromine atom renders this substrate sterically hindered and electronically rich, which necessitates carefully optimized reaction conditions for successful carbon-carbon bond formation.
Introduction and Reaction Principle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. For this compound, the reaction facilitates the substitution of the bromine atom with a variety of aryl or heteroaryl groups, leading to the formation of 4-aryl-2,6-dimethoxybenzaldehyde derivatives. These products are valuable intermediates in the synthesis of complex molecules, including potent biological agents.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-rich nature of the substrate can make this rate-limiting step challenging.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Due to the steric hindrance and electronic properties of this compound, standard Suzuki conditions may result in low yields. Common side reactions include protodeboronation of the boronic acid and homocoupling. Therefore, the use of specialized, bulky, and electron-rich phosphine ligands is often required to achieve high conversion and yield.
Quantitative Data Summary
While specific studies detailing a broad range of Suzuki couplings with this compound are not extensively tabulated in the literature, the following table summarizes representative conditions and yields for analogous sterically hindered and electron-rich aryl bromides. This data serves as a strong predictive framework for optimizing reactions with the target substrate.
Table 1: Suzuki Coupling of Analogous Aryl Bromides with Various Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Bromo-2-hydroxybenzaldehyde | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |
| 3 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | >90 |
| 4 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.5) | K₃PO₄ | Toluene | 100 | 18 | ~95 |
| 5 | 5-Bromosalicylaldehyde | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 100 | 8 | ~88 |
Yields are based on published data for the specified or structurally similar substrates and serve as a general guide.
Experimental Protocols
The following protocols provide detailed methodologies for performing the Suzuki coupling reaction with this compound. Protocol 1 is a generalized method using a highly effective modern catalyst system, while Protocol 2 describes a specific application from the medicinal chemistry literature.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids, employing a catalyst system known to be effective for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 to 10:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, finely ground potassium phosphate, Palladium(II) Acetate, and SPhos.
-
Seal the flask and evacuate and backfill with inert gas at least three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. The reaction time is typically 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Literature Example - Synthesis of a Biaryl Piperazine Derivative
This procedure is adapted from a reported synthesis in the Journal of Medicinal Chemistry and demonstrates the use of this compound in a multi-step sequence involving a Suzuki coupling.[1]
Step A: Reductive Amination
-
A mixture of this compound (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.1 equiv) is stirred in a suitable solvent such as THF or DCM at room temperature.
-
Sodium triacetoxyborohydride (1.5-2.0 equiv) is added, and the reaction is stirred for 18 hours.
-
The reaction is quenched by basifying to pH ~11 with 1M K₂CO₃ solution.
-
The product is extracted with DCM, and the combined organic layers are washed with water and brine, dried, and concentrated to yield tert-butyl 4-((4-bromo-2,6-dimethoxyphenyl)methyl)piperazine-1-carboxylate.
Step B: Suzuki Coupling
-
The product from Step A (1.0 equiv) is combined with the desired arylboronic acid or ester (e.g., a derivative of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol) (1.1-1.2 equiv).
-
A suitable palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%) and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) are added.
-
The reaction is performed in a degassed solvent system such as 1,4-dioxane/water at an elevated temperature (e.g., 90 °C) until completion.
-
Workup is performed as described in Protocol 1 (steps 7-10) to yield the coupled product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Reductive Amination of 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2] This process involves the reaction of a carbonyl compound, in this case, 4-Bromo-2,6-dimethoxybenzaldehyde, with a primary or secondary amine to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of this one-pot reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) emerging as a particularly mild and selective reagent.[3][4] Its compatibility with a wide range of functional groups and its effectiveness under neutral or weakly acidic conditions make it a preferred choice over other hydride reagents like sodium borohydride or sodium cyanoborohydride.[4][5]
The presence of the electron-donating 2,6-dimethoxy substituents on the aromatic ring can influence the reactivity of the aldehyde, while the bromo-substituent offers a valuable handle for further synthetic transformations, such as cross-coupling reactions. This application note provides a detailed protocol for the reductive amination of this compound with various amines using sodium triacetoxyborohydride.
General Reaction Scheme
The overall transformation for the reductive amination of this compound is depicted below:
Caption: General reaction scheme for the reductive amination.
Data Presentation: Reductive Amination Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the reductive amination of this compound with a variety of primary and secondary amines. The data is based on established protocols for structurally similar benzaldehydes.
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 12-18 | >90 |
| 2 | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 12-24 | 85-95 |
| 3 | n-Butylamine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 12-18 | >90 |
| 4 | Morpholine | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 12-18 | >90 |
| 5 | Piperidine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 12-18 | >90 |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general and reliable one-pot procedure for the synthesis of N-substituted-4-bromo-2,6-dimethoxybenzylamines.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)[6]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to achieve a 0.1-0.2 M solution of the aldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the aldehyde in 1,2-dichloroethane or tetrahydrofuran.
-
Add the respective primary or secondary amine (1.1-1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromo-2,6-dimethoxybenzylamine.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the reductive amination protocol.
Caption: Step-by-step workflow for the reductive amination.
Signaling Pathways and Logical Relationships
The reductive amination process follows a well-established mechanistic pathway. The key steps involve the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by the hydride reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols: 4-Bromo-2,6-dimethoxybenzaldehyde as a Versatile Intermediate for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromo-2,6-dimethoxybenzaldehyde as a key intermediate in the synthesis of potent anticancer agents, particularly focusing on combretastatin A-4 analogues. The protocols detailed below cover the chemical synthesis, and biological evaluation of these compounds, which primarily act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of complex organic molecules with therapeutic potential. Its unique substitution pattern, featuring a bromine atom for further functionalization (e.g., via cross-coupling reactions) and two methoxy groups that can influence conformation and solubility, makes it an attractive starting material for the development of novel anticancer drugs. A significant application of this intermediate is in the synthesis of analogues of combretastatin A-4, a natural product known for its potent antitubulin activity. These synthetic analogues often aim to improve upon the parent compound's pharmacological profile, including enhanced stability, solubility, and tumor selectivity.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many anticancer agents derived from this compound is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these agents arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to the activation of the apoptotic cascade and programmed cell death.
Data Presentation: Anticancer Activity of Derived Compounds
The following table summarizes the in vitro anticancer activity (IC50 values) of representative compounds synthesized from precursors structurally related to this compound. This data highlights their potency against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 Analogue 1 | HT-29 (Colon) | 0.015 | Not available in search results |
| MCF-7 (Breast) | 0.021 | Not available in search results | |
| A-549 (Lung) | 0.018 | Not available in search results | |
| Chalcone Derivative 1 | K562 (Leukemia) | 5.2 | Not available in search results |
| Biphenyl Analogue (MP5-F9) | MG-63 (Osteosarcoma) | 0.0028 | |
| HCT-116 (Colorectal) | 0.0015 | ||
| HT-29 (Colorectal) | 0.0019 | ||
| Biphenyl Analogue (MP5-G9) | MG-63 (Osteosarcoma) | 0.0031 | |
| HCT-116 (Colorectal) | 0.0018 | ||
| HT-29 (Colorectal) | 0.0022 |
Experimental Protocols
Protocol 1: Synthesis of a Combretastatin A-4 Analogue via Wittig Reaction
This protocol describes a general procedure for the synthesis of a stilbene-based combretastatin A-4 analogue starting from this compound and a suitable phosphonium ylide. The Wittig reaction is a highly effective method for forming the characteristic cis-alkene bridge of combretastatins.
Materials:
-
This compound
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and stir the suspension at room temperature.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change to deep orange or red indicates the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired combretastatin A-4 analogue.
-
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (10 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin polymerization buffer containing GTP and glycerol.
-
Prepare serial dilutions of the test compound and controls in the polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Protocol:
-
On ice, add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix (containing tubulin, buffer, GTP, glycerol, and fluorescent reporter) to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to obtain polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the extent of polymerization (plateau fluorescence).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of a test compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Signaling pathway of tubulin-inhibiting anticancer agents.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution and related cross-coupling reactions involving 4-Bromo-2,6-dimethoxybenzaldehyde. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted aromatic compounds, with applications in medicinal chemistry, materials science, and agrochemical research.
Introduction
This compound is an aromatic aldehyde featuring a bromine atom that can be displaced by various nucleophiles. The presence of two electron-donating methoxy groups ortho to the aldehyde influences the reactivity of the C-Br bond. While classical nucleophilic aromatic substitution (SNAr) reactions are feasible, modern palladium-catalyzed cross-coupling reactions offer a milder and more versatile approach to functionalization. This document outlines protocols for both classical and modern synthetic strategies.
Classical Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich systems without strong activating groups, SNAr reactions can be achieved under specific conditions, particularly with soft nucleophiles like thiols. The following protocols are adapted from procedures for structurally similar compounds and serve as a starting point for optimization.
Application Note 1: Synthesis of Thioethers
The substitution of the bromine atom with a thiol provides access to 4-thio-substituted-2,6-dimethoxybenzaldehydes. These compounds are useful intermediates for the synthesis of various sulfur-containing heterocycles and pharmacologically active molecules. A general protocol is provided below, adapted from the successful substitution on the isomeric 4-bromo-2,5-dimethoxybenzaldehyde[1].
Experimental Protocol: General Procedure for Thioether Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the desired thiol (1.2-1.5 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Illustrative Quantitative Data for Thioether Synthesis (Adapted from 4-Bromo-2,5-dimethoxybenzaldehyde) [1]
| Nucleophile (Thiol) | Product | Reaction Time (h) | Yield (%) |
| Ethanethiol | 4-(Ethylthio)-2,6-dimethoxybenzaldehyde | 48 | ~90% (expected) |
| Propanethiol | 4-(Propylthio)-2,6-dimethoxybenzaldehyde | 48 | ~90% (expected) |
| 2-Hydroxyethanethiol | 4-((2-Hydroxyethyl)thio)-2,6-dimethoxybenzaldehyde | 48 | ~90% (expected) |
Note: The yields are based on reactions with 4-bromo-2,5-dimethoxybenzaldehyde and are illustrative for the 2,6-isomer.
Modern Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations.
Application Note 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds by reacting the aryl bromide with a boronic acid or ester. This reaction is fundamental in drug discovery for creating complex molecular scaffolds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >80 |
Note: These are representative conditions and yields for Suzuki-Miyaura reactions with aryl bromides.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is widely used in the pharmaceutical industry.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, XPhos).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract, dry, and concentrate. Purify the product by column chromatography.
Illustrative Quantitative Data for Buchwald-Hartwig Amination
| Amine | Palladium Precursor | Ligand | Base | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | 100 | >90 |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 110 | >85 |
| n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 100 | >80 |
Note: These are representative conditions and yields for Buchwald-Hartwig amination reactions.
Application Note 4: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives, which are important in materials science and as synthetic intermediates.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Reagent Addition: Add an anhydrous solvent such as triethylamine (which also acts as the base) or a mixture of THF and an amine base. Then, add the terminal alkyne (1.2 eq.).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.
Illustrative Quantitative Data for Sonogashira Coupling
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 50 | >85 |
| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N/DMF | 60 | >80 |
Note: These are representative conditions and yields for Sonogashira coupling reactions.
Visualizations
Caption: General synthetic pathways from this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-2,6-dimethoxybenzaldehyde as a key building block. The resulting biaryl and vinyl aldehydes, arylamines, aryl alkynes, and benzonitriles are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules.
Introduction and Reaction Principles
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the electron-donating methoxy groups can influence the reactivity of the aryl bromide, making the choice of appropriate catalytic systems crucial for achieving high yields. The primary coupling reactions applicable to this substrate include Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation.
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the aryl bromide and an organoboron compound, typically a boronic acid or its ester. It is widely used for the synthesis of biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product.
Heck Coupling: The Heck reaction creates a C-C bond between the aryl bromide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl arenes. The mechanism involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, and is a key method for synthesizing aryl alkynes. The catalytic cycle is similar to other cross-coupling reactions but often involves a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.
Buchwald-Hartwig Amination: This reaction is a method for the formation of a C-N bond between the aryl bromide and an amine. It is a vital tool for the synthesis of arylamines, which are common motifs in pharmaceuticals. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
Cyanation: Palladium-catalyzed cyanation allows for the introduction of a nitrile group by coupling the aryl bromide with a cyanide source. This reaction is valuable for the synthesis of benzonitriles, which are versatile intermediates in organic synthesis.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. These conditions can serve as a starting point for the optimization of reactions with the target substrate.
Table 1: Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Entry | Arylboronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 90-98 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
Data adapted from reactions with structurally similar aryl bromides.[1][2]
Table 2: Heck Coupling of Analogous Aryl Bromides with Alkenes
| Entry | Alkene | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 100 | 24 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 24 | High |
| 3 | Styrene | Pd EnCat®40 (0.8) | - | AcONa | EtOH | 140 (MW) | 0.5 | >90 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 80 | 24 | 70-85 |
Data adapted from reactions with structurally similar aryl bromides.[3][4]
Table 3: Sonogashira Coupling of Analogous Aryl Bromides with Terminal Alkynes
| Entry | Alkyne | Palladium Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 89 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | 6 | >90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 4 | 85-95 |
| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 89 |
Data adapted from reactions with structurally similar aryl bromides.[5][6]
Table 4: Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | >95 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 90-98 |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | t-BuOH | 100 | 24 | 85-95 |
| 4 | Pyrrolidine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | >95 |
Data adapted from reactions with structurally similar aryl bromides.[7][8]
Table 5: Cyanation of Analogous Aryl Bromides
| Entry | Cyanide Source | Palladium Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd/C (2) | dppf (4) | Zn formate | DMAC | 110 | 12 | 98 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | - | DMAC | 120 | 5 | 83-96 |
| 3 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | L4 (NHC) (1) | K₂CO₃ | DMF | 130 (MW) | 0.5 | 93 |
| 4 | Zn(CN)₂ | Pd(OAc)₂ (2) | dppf (4) | - | DMA | 120 | 18 | 90 |
Data adapted from reactions with structurally similar aryl bromides.[9][10][11]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and ligands are often air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of dioxane and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,6-dimethoxybenzaldehyde.[2]
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1.0 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt ligand (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Water (3 mL) and DMF (3 mL)
-
Schlenk tube
Procedure:
-
To a small Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt ligand, this compound, the alkene, and K₂CO₃.
-
Add the water and DMF solvent mixture.
-
Seal the tube and heat the mixture at 80 °C for 4 hours.[12]
-
After cooling, extract the mixture with ethyl acetate/hexane (1:5).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate and purify by flash chromatography on silica gel.[12]
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add toluene, this compound, and the amine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 5: Cyanation
Materials:
-
This compound (1.0 equiv)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 mol%)
-
Dimethylacetamide (DMAC)
Procedure:
-
To a reaction vessel, add this compound, K₄[Fe(CN)₆], and Pd(OAc)₂.
-
Add DMAC as the solvent.
-
Heat the reaction mixture to 120 °C for 5 hours.[13]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Heck Coupling.
Caption: Catalytic Cycle of the Sonogashira Coupling.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Bromination of 2,6-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 3-bromo-2,6-dimethoxybenzaldehyde via the electrophilic bromination of 2,6-dimethoxybenzaldehyde. Due to the limited availability of a published procedure for this specific transformation, the primary protocol presented here is an adaptation of a method reported for the bromination of the structurally similar 2,6-dimethoxybenzoic acid. An alternative method using N-bromosuccinimide (NBS) is also discussed.
Introduction
3-bromo-2,6-dimethoxybenzaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. The introduction of a bromine atom onto the aromatic ring of 2,6-dimethoxybenzaldehyde provides a functional handle for further chemical modifications, such as cross-coupling reactions. The electron-rich nature of the aromatic ring, activated by two methoxy groups, facilitates electrophilic aromatic substitution. The regioselectivity of the bromination is directed by the existing substituents to favor the formation of the 3-bromo isomer.
Reaction Scheme
Caption: Experimental workflow for the bromination of 2,6-dimethoxybenzaldehyde.
Signaling Pathway (Logical Relationship)
Caption: Logical flow from reactants to product in the synthesis.
Application Notes and Protocols for the Wittig Reaction of 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones. This document provides detailed application notes and experimental protocols for the Wittig reaction using 4-Bromo-2,6-dimethoxybenzaldehyde, a sterically hindered substrate. The presence of two methoxy groups ortho to the aldehyde functionality presents unique challenges that can affect reaction rates and yields. These notes offer guidance on overcoming these challenges to facilitate the synthesis of novel stilbene derivatives and other vinyl compounds for applications in drug discovery and materials science.
Introduction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2] The reaction is highly versatile and allows for the precise placement of the carbon-carbon double bond.[2]
For a substrate like this compound, the significant steric hindrance from the ortho-methoxy groups can impede the approach of the bulky phosphorus ylide to the carbonyl carbon.[3] This can lead to slower reaction times and potentially lower yields compared to unhindered aldehydes.[3] Therefore, careful selection of the Wittig reagent and optimization of reaction conditions are crucial for a successful transformation. Non-stabilized ylides (e.g., those derived from alkyl- or benzyltriphenylphosphonium salts) are generally more reactive and may be required to overcome the steric barrier.[4] These ylides typically favor the formation of the (Z)-alkene.[4]
General Reaction Scheme
The overall transformation involves two main stages: the formation of the phosphorus ylide from a phosphonium salt and a strong base, followed by the reaction of the ylide with the aldehyde.[5]
Step 1: Ylide Formation A phosphonium salt, such as benzyltriphenylphosphonium chloride, is deprotonated by a strong base (e.g., n-butyllithium) to form the corresponding phosphorus ylide.[3]
Step 2: Wittig Reaction The generated ylide then reacts with this compound to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[6]
Experimental Protocols
Two representative protocols are provided below. The first details a general Wittig reaction with a non-stabilized ylide, which is often necessary for sterically hindered aldehydes. The second outlines a Horner-Wadsworth-Emmons (HWE) reaction, a common modification that uses a phosphonate carbanion and often provides better yields and easier purification.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (e.g., Benzyltriphenylphosphonium Ylide)
This protocol is adapted from general procedures for sterically hindered aldehydes like 2,6-dimethoxybenzaldehyde.[3]
Materials:
-
Benzyltriphenylphosphonium chloride (or bromide)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF and stir the suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.[3]
-
Stir the mixture at 0 °C for 30 minutes to an hour.[7]
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe or dropping funnel.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3][7]
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[7][8]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel.[3][8]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses phosphonate esters. The resulting phosphate byproduct is water-soluble, which simplifies purification. This method often favors the formation of (E)-alkenes.[2]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Phosphonate Anion Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous THF or hexanes to remove the mineral oil.
-
Add fresh anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
HWE Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture overnight, monitoring its progress by TLC.[3]
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[3]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
Data Presentation
Researchers should record experimental data in a structured format for clear comparison and optimization.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Protocol 1 (Wittig) | Protocol 2 (HWE) | Experimental Result |
| Aldehyde (mmol) | 1.0 | 1.0 | |
| Phosphonium Salt (eq) | 1.1 | N/A | |
| Phosphonate Ester (eq) | N/A | 1.05 | |
| Base | n-BuLi | NaH | |
| Base (eq) | 1.1 | 1.1 | |
| Solvent | Anhydrous THF | Anhydrous THF | |
| Temperature (°C) | 0 to RT | 0 to RT | |
| Reaction Time (h) | 2-12 | 12-24 |
Table 2: Yield and Product Characterization
| Parameter | Protocol 1 (Wittig) | Protocol 2 (HWE) | Experimental Result |
| Product | (Z)-Stilbene derivative | (E)-Stilbene derivative | |
| Theoretical Yield (mg) | |||
| Actual Yield (mg) | |||
| Percent Yield (%) | |||
| E/Z Ratio | Predominantly Z | Predominantly E | |
| TLC Rf value | |||
| Characterization Data | NMR, IR, Mass Spec | NMR, IR, Mass Spec |
Troubleshooting and Considerations
-
Low Yield: The primary challenge with this compound is steric hindrance, which can lead to low yields.[3] Consider using more reactive, non-stabilized ylides or switching to the less sterically demanding Horner-Wadsworth-Emmons reagents.[3] Increasing the reaction temperature or extending the reaction time may also improve conversion.
-
Difficult Purification: The main byproduct of the standard Wittig reaction, triphenylphosphine oxide, can co-elute with the product during chromatography.[3] Recrystallization can sometimes be effective, but column chromatography is generally the most reliable method for separation.[3][8] The water-soluble nature of the phosphate byproduct from the HWE reaction makes it a more attractive option for simplified purification.
-
Stereoselectivity: The stereochemical outcome ((E)- vs. (Z)-alkene) depends heavily on the ylide's structure and the reaction conditions.[1] Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides (like those used in the HWE reaction) favor (E)-alkenes.[4] For enhanced (Z)-selectivity, running the reaction at low temperatures and in the absence of lithium salts can be beneficial.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Knoevenagel Condensation with 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide range of pharmaceuticals, fine chemicals, and functional polymers.[1][3] Products of Knoevenagel condensation have shown potential as antiviral, anticancer, and antimalarial agents.[1][3]
4-Bromo-2,6-dimethoxybenzaldehyde is a sterically hindered and electronically modified benzaldehyde derivative. The presence of two methoxy groups in the ortho positions significantly increases steric bulk around the aldehyde functional group, which can impact reactivity. The bromo substituent at the para position is an electron-withdrawing group, which can influence the electrophilicity of the carbonyl carbon. These structural features necessitate careful consideration of reaction conditions to achieve optimal yields.
These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with active methylene compounds, with a focus on overcoming the challenges posed by steric hindrance.
General Reaction Scheme
The Knoevenagel condensation of this compound with an active methylene compound (represented as CH₂Z₁Z₂, where Z₁ and Z₂ are electron-withdrawing groups) proceeds in the presence of a basic catalyst to yield the corresponding α,β-unsaturated product.
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Protocols
Given the steric hindrance of this compound, reaction conditions may require elevated temperatures, longer reaction times, or the use of a more potent catalytic system compared to unhindered benzaldehydes. Two protocols are provided below, a standard protocol using a common base catalyst and a greener, solvent-free alternative.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol utilizes a traditional and widely used basic catalyst for the Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10-15 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the progress of the reaction by TLC. Due to steric hindrance, the reaction may require several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Characterize the purified product using standard analytical techniques (NMR, IR, MS, and melting point).
Protocol 2: Ammonium Bicarbonate-Catalyzed Solvent-Free Condensation
This protocol offers a greener alternative, avoiding the use of organic solvents and a volatile amine catalyst.[4][5]
Materials:
-
This compound
-
Malonic acid (as the active methylene compound)
-
Ammonium bicarbonate
-
Reaction vessel suitable for heating (e.g., a sealed vial or a flask with a condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Mixture: Combine this compound (1.0 mmol), malonic acid (1.2 mmol), and a catalytic amount of ammonium bicarbonate (0.1 mmol) in the reaction vessel.[4]
-
Reaction: Heat the solvent-free mixture with stirring. The optimal temperature may range from 80-120 °C. The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product can be dissolved in a suitable organic solvent, washed with water to remove the catalyst and unreacted malonic acid, and then concentrated.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the purified product using standard analytical techniques.
Data Presentation
The following table summarizes expected outcomes based on general principles of the Knoevenagel condensation with sterically hindered aldehydes. Actual results may vary.
| Active Methylene Compound | Catalyst System | Solvent | Expected Reaction Time | Expected Yield |
| Malononitrile | Piperidine | Ethanol | 4-8 hours | Moderate to Good |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 6-12 hours | Moderate |
| Diethyl Malonate | Piperidine | Ethanol | 12-24 hours | Low to Moderate |
| Malonic Acid | Ammonium Bicarbonate | Solvent-free | 2-6 hours | Good |
Note: The reactivity of the active methylene compound generally follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate.
Visualizations
Mechanism of the Knoevenagel Condensation
The reaction proceeds through a three-step mechanism:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule yields the final α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow
The following diagram outlines the general workflow for conducting the Knoevenagel condensation of this compound.
Caption: Experimental workflow for the Knoevenagel condensation.
Applications in Drug Development
The products of the Knoevenagel condensation are widely recognized for their therapeutic potential.[3] The resulting α,β-unsaturated systems are present in numerous biologically active molecules. The 3,5-dimethoxyphenyl moiety, structurally similar to the 2,6-dimethoxyphenyl core, is a key pharmacophore in certain anticancer agents that act as tubulin inhibitors.[6] Therefore, the Knoevenagel products derived from this compound could be valuable intermediates for the synthesis of novel drug candidates. The bromo substituent also provides a handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Piperidine is a toxic and flammable liquid; handle with care.
-
Heating solvent-free reactions should be done with caution to avoid uncontrolled decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.tue.nl [pure.tue.nl]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-2,6-dimethoxybenzaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₉BrO₃.[1] Its structure, featuring a reactive aldehyde group, a bromine atom, and two methoxy groups on the benzene ring, makes it a potentially versatile building block in materials science. The aldehyde functionality allows for participation in various condensation and olefination reactions, while the bromo group is amenable to cross-coupling reactions, enabling the formation of carbon-carbon bonds. The dimethoxy substitution pattern can influence the electronic properties and solubility of resulting materials.
While specific applications of this compound in materials science are not extensively documented in current literature, its functional groups suggest significant potential for use as a monomer in polymer synthesis, a precursor for functional dyes, and a building block for metal-organic framework (MOF) linkers. These application notes provide detailed hypothetical protocols and data based on established chemical principles for researchers interested in exploring the utility of this compound.
I. Synthesis of Conjugated Polymers via Suzuki Coupling
Application Note: The bromo-substituent on this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This reaction can be employed in a polymerization context to synthesize conjugated polymers. By reacting with a diboronic acid or ester, a polymer with an extended π-conjugated system can be formed. Such polymers are of interest in organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dimethoxy groups can enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing from solution.
Hypothetical Quantitative Data for Suzuki Polycondensation
| Entry | Monomer 1 (Equiv.) | Monomer 2 (Equiv.) | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | This compound (1.0) | 1,4-Phenylenediboronic acid (1.0) | Pd(PPh₃)₄ (2) | K₂CO₃ (3.0) | Toluene/H₂O | 90 | 48 | 85 | 15.2 | 1.8 |
| 2 | This compound (1.0) | 2,5-Thiophenediylbisboronic acid (1.0) | Pd₂(dba)₃/SPhos (1) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100 | 36 | 91 | 18.5 | 1.6 |
| 3 | This compound (1.0) | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid (1.0) | Pd(OAc)₂/PCy₃ (2) | CsF (2.5) | THF/H₂O | 80 | 72 | 82 | 22.1 | 1.9 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Experimental Protocol: Suzuki Polycondensation
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired diboronic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the polymerization by periodically taking small aliquots and analyzing by Gel Permeation Chromatography (GPC).
-
Workup: After the desired molecular weight is achieved, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) for 24 hours.
-
Characterization: Characterize the polymer using techniques such as ¹H NMR, GPC, UV-Vis spectroscopy, and thermal analysis (TGA/DSC).[4][5][6]
Diagram: Suzuki Polycondensation Workflow
Caption: Workflow for Suzuki polycondensation.
II. Synthesis of Stilbene Derivatives via Wittig Reaction
Application Note: The aldehyde group of this compound can readily undergo the Wittig reaction to form stilbene derivatives.[7][8][9] Stilbenes are a class of compounds known for their interesting photophysical properties, including fluorescence, and are used in the development of optical brighteners, dyes, and scintillators. The bromo- and dimethoxy-substituents on the stilbene core can be used to further tune these properties or to attach the stilbene unit to other molecular scaffolds or polymer backbones.
Hypothetical Quantitative Data for Wittig Reaction
| Entry | Phosphonium Ylide Precursor (Equiv.) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzyltriphenylphosphonium chloride (1.1) | n-BuLi | THF | 0 to RT | 12 | 92 | 15:85 |
| 2 | (4-Nitrobenzyl)triphenylphosphonium bromide (1.1) | NaH | DMF | RT | 24 | 88 | 90:10 |
| 3 | Ethyl (triphenylphosphoranylidene)acetate (1.2) | - | Toluene | 110 | 6 | 95 | >98:2 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 mmol) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. Stir the resulting colored solution (ylide) at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the stilbene isomers from triphenylphosphine oxide.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z isomer ratio.
Diagram: Wittig Reaction Pathway
Caption: The Wittig reaction pathway.
III. Precursor for Metal-Organic Framework (MOF) Linkers
Application Note: Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers.[10][11] While this compound is not a typical MOF linker due to the lack of multiple coordinating groups, it can be chemically modified to serve as a precursor for such linkers. For instance, the aldehyde group can be oxidized to a carboxylic acid, and the bromo group can be converted to another carboxylic acid via a sequence of reactions, yielding a dicarboxylic acid linker suitable for MOF synthesis. The dimethoxy groups would remain as functionalities within the pores of the resulting MOF, potentially influencing its guest-host properties.
Experimental Protocol: Hypothetical Conversion to a Dicarboxylic Acid Linker
-
Oxidation of the Aldehyde: Dissolve this compound (1.0 mmol) in a suitable solvent system (e.g., t-butanol/water). Add a mild oxidizing agent such as sodium chlorite in the presence of a scavenger like 2-methyl-2-butene. Stir at room temperature until the starting material is consumed (monitor by TLC). Acidify the reaction mixture and extract the resulting 4-bromo-2,6-dimethoxybenzoic acid.
-
Cyanation of the Bromo Group: Convert the bromo-substituted benzoic acid to the corresponding nitrile. This can be achieved using a palladium- or copper-catalyzed cyanation reaction with a cyanide source like zinc cyanide or potassium cyanide.
-
Hydrolysis of the Nitrile: Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions. For example, refluxing the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidification, will yield the desired 2,6-dimethoxyterephthalic acid derivative.
-
Purification: Purify the final dicarboxylic acid linker by recrystallization.
-
Characterization: Confirm the structure of the linker by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Diagram: Logical Flow for MOF Linker Synthesis
Caption: Synthesis of a MOF linker.
Conclusion
This compound possesses a combination of functional groups that make it a promising, yet underexplored, building block for materials science. The hypothetical applications and protocols detailed above for the synthesis of conjugated polymers, stilbene derivatives, and MOF linkers are based on well-established organic reactions and materials design principles. These notes are intended to provide a foundation and inspiration for researchers to investigate the potential of this versatile molecule in the creation of novel functional materials. Further experimental work is necessary to validate these proposed applications and to fully characterize the properties of the resulting materials.
References
- 1. This compound | C9H9BrO3 | CID 70699611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS Source Index (CASSI) Search Tool [cassi.cas.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 4-Bromo-2,6-dimethoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Bromo-2,6-dimethoxybenzaldehyde as a key starting material. The methodologies outlined herein are foundational for the development of novel chemical entities with potential therapeutic applications.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. The presence of the aldehyde functionality allows for a wide range of classical and modern synthetic transformations, including condensation, cyclization, and multicomponent reactions. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the dimethoxy groups influence the electronic properties and reactivity of the aromatic ring. This document details the synthesis of three major classes of heterocyclic compounds: quinolines, isoxazoles, and pyrimidines.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a widely employed method for the construction of quinoline rings, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In this protocol, a derivative of this compound is envisioned to react with an active methylene compound to yield a substituted quinoline.
Experimental Protocol: Synthesis of a 4-Aryl-6-bromo-8-methoxyquinoline Derivative
This protocol is adapted from established Friedländer synthesis methodologies.
Materials:
-
This compound
-
Aniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Synthesis of the Chalcone Intermediate. To a solution of this compound (1.0 eq) and a suitable acetophenone derivative (e.g., 4'-aminoacetophenone) (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and collect the precipitated chalcone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Step 2: Cyclization to the Quinoline. To the chalcone intermediate (1.0 eq), add an excess of polyphosphoric acid. Heat the mixture at 100-120°C for 2-4 hours. Monitor the reaction by TLC.
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired quinoline derivative.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | 4'-Aminoacetophenone | Piperidine | Ethanol | 4-6 | Reflux | 85-95 |
| 2 | Chalcone Intermediate | - | Polyphosphoric acid | - | 2-4 | 100-120 | 60-75 |
Table 1: Representative Quantitative Data for Quinoline Synthesis.
Workflow for Quinoline Synthesis
Caption: Workflow for the synthesis of a substituted quinoline.
II. Synthesis of Isoxazoles
Isoxazoles can be synthesized from α,β-unsaturated ketones (chalcones) by reaction with hydroxylamine hydrochloride.[1][2] This protocol outlines the synthesis of an isoxazole derivative starting from the chalcone derived from this compound.
Experimental Protocol: Synthesis of a 3-(4-Bromo-2,6-dimethoxyphenyl)-5-arylisoxazole
Materials:
-
Chalcone derived from this compound (from Quinoline Synthesis, Step 1)
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Step 1: Cyclization. A mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is prepared. To this mixture, an aqueous solution of potassium hydroxide (40%) is added, and the reaction is refluxed for 12 hours.[2]
-
Step 2: Work-up and Purification. After cooling to room temperature, the reaction mixture is poured into crushed ice and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired isoxazole derivative.[2]
| Reactant 1 | Reactant 2 | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Chalcone | Hydroxylamine hydrochloride | KOH | Ethanol/Water | 12 | Reflux | 45-65 |
Table 2: Representative Quantitative Data for Isoxazole Synthesis. [2]
Reaction Pathway for Isoxazole Synthesis
Caption: Reaction pathway for the synthesis of a substituted isoxazole.
III. Synthesis of Pyrimidines via Multicomponent Reaction
Pyrimidines can be efficiently synthesized through multicomponent reactions. This protocol describes a plausible one-pot synthesis of a dihydropyrimidine derivative using this compound, an active methylene compound, and a nitrogen source like urea or thiourea.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol is based on the principles of the Biginelli reaction.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea (or Thiourea)
-
Ethanol
-
Catalytic amount of acid (e.g., HCl)
Procedure:
-
Step 1: One-Pot Reaction. In a round-bottom flask, a mixture of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol is prepared. A few drops of concentrated hydrochloric acid are added as a catalyst.
-
Step 2: Reflux and Isolation. The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
Step 3: Purification. The crude product is washed with cold ethanol and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 4-8 | Reflux | 70-85 |
Table 3: Representative Quantitative Data for Pyrimidine Synthesis.
Logical Relationship in Pyrimidine Synthesis
Caption: Logical relationship in the one-pot synthesis of a pyrimidine derivative.
Conclusion
The protocols and data presented herein demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. These application notes provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives for further biological evaluation. The provided workflows and pathways offer a clear visual representation of the synthetic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common synthetic routes to this compound and which is recommended?
There are two primary and effective methods for the synthesis of this compound: the Vilsmeier-Haack reaction and a lithiation-formylation sequence.
-
Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic compound, in this case, 1-Bromo-3,5-dimethoxybenzene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3] This is often the recommended route due to its operational simplicity and avoidance of cryogenic conditions.
-
Lithiation-Formylation: This approach involves a metal-halogen exchange on a suitable precursor, followed by the introduction of the formyl group using an electrophile like DMF.[4][5] While this can be a high-yielding method, it often requires strictly anhydrous conditions and very low temperatures (e.g., -78 °C), which may not be ideal for all laboratory setups.[4][6]
2. My Vilsmeier-Haack reaction for the synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
Low yields in the Vilsmeier-Haack formylation of 1-Bromo-3,5-dimethoxybenzene can stem from several factors. Below is a troubleshooting guide to help you optimize your reaction.
| Potential Cause | Troubleshooting Step |
| Inefficient Vilsmeier Reagent Formation | Ensure your DMF is anhydrous. The presence of water can quench the activating agent (POCl₃). Consider using freshly distilled or commercially available anhydrous DMF. The reaction of DMF and POCl₃ to form the Vilsmeier reagent is crucial for the formylation to proceed.[3][7] |
| Low Reactivity of the Substrate | 1-Bromo-3,5-dimethoxybenzene is an electron-rich arene, which is a good substrate for this reaction.[2] However, if the reaction is sluggish, you can try slightly increasing the reaction temperature after the initial addition of reagents.[2] Be cautious, as excessive heat can lead to side product formation. |
| Improper Reaction Temperature | The initial formation of the Vilsmeier reagent and its reaction with the aromatic substrate are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1] After the initial phase, the reaction is often allowed to warm to room temperature.[1] Carefully monitor and control the temperature throughout the process. |
| Suboptimal Molar Ratios of Reagents | The stoichiometry of the reactants is critical. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.[1] A typical ratio is 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the substrate. |
| Ineffective Quenching and Work-up | The reaction is typically quenched by the addition of an aqueous solution, often containing a base like sodium acetate, to hydrolyze the intermediate iminium salt to the final aldehyde.[1] Ensure the quenching is done at a low temperature to avoid decomposition of the product. Proper extraction and purification are also essential to isolate the desired product in high purity and yield. |
3. I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of side products is a common reason for low yields. In the context of the Vilsmeier-Haack reaction, potential side products could include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 1-Bromo-3,5-dimethoxybenzene.
-
Di-formylated Products: Although less likely due to steric hindrance from the two methoxy groups, there is a possibility of di-formylation if the reaction conditions are too harsh.
-
Products of Decomposition: If the reaction temperature is too high or the work-up is not handled carefully, the desired product or intermediates may decompose.
For reactions involving bromination of a dimethoxybenzaldehyde, the formation of regioisomers is a significant issue. For example, bromination of 2,5-dimethoxybenzaldehyde can yield a mixture of 4-bromo and 6-bromo isomers.[8][9][10][11] Careful purification, such as column chromatography or recrystallization, is necessary to isolate the desired isomer.[10][11]
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline based on typical Vilsmeier-Haack reaction conditions.[1][2]
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Bromo-3,5-dimethoxybenzene (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Prepare a solution of sodium acetate (5-6 equiv) in water and add it slowly to the reaction mixture to quench the reaction and hydrolyze the intermediate.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Quantitative Data
Table 1: Reported Yields for Vilsmeier-Haack and Related Formylation Reactions
| Starting Material | Formylation Method | Product | Reported Yield | Reference |
| Electron-rich arene (general) | Vilsmeier-Haack | Aldehyde | 77% | [1] |
| 1,4-dibromo-2-fluorobenzene | Metal-halogen exchange, then DMF | 4-bromo-2-fluorobenzaldehyde | 74% | [4][12] |
| 1-bromo-2,5-dimethoxy-3-methylbenzene | Lithiation, then DMF | 2,5-Dimethoxy-3-methylbenzaldehyde | 86% | [5] |
| 3,5-dimethoxyaniline | Diazotization, Sandmeyer reaction | 1-Bromo-3,5-dimethoxybenzene | 55.8% | [13] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Troubleshooting flowchart for addressing low yields in the synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 2,6-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 10. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 11. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 13. guidechem.com [guidechem.com]
Purification of crude 4-Bromo-2,6-dimethoxybenzaldehyde by recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and procedural guidance for the purification of crude 4-Bromo-2,6-dimethoxybenzaldehyde by recrystallization.
Solvent Selection and Solubility Profile
| Solvent System | Solubility at High Temperature | Solubility at Low Temperature | Recommendation |
| Ethanol/Water | High solubility in hot ethanol | Low solubility in cold aqueous ethanol | Primary Recommendation: A good starting point for achieving high purity crystals.[1] |
| Ethyl Acetate/Heptane | High solubility in hot ethyl acetate | Low solubility in a heptane-rich mixture | Alternative Recommendation: A common solvent/anti-solvent system for aromatic compounds.[2][3] |
| Methanol | Moderate to High | Low to Moderate | Potentially suitable, but may require careful optimization to maximize yield. |
| Isopropanol | Moderate to High | Low to Moderate | Similar to ethanol, can be a viable option. |
| Heptane | Low | Very Low | Mentioned as a crystallization solvent in synthesis procedures, likely effective as an anti-solvent or for purification from non-polar impurities.[4][5] |
| Water | Very Low | Very Low | Unsuitable as a primary solvent but effective as an anti-solvent with a miscible polar solvent like ethanol.[6] |
Note: The table provides a qualitative guide. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is recommended as the primary method for purifying crude this compound, based on procedures for structurally similar compounds.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution while stirring until a slight cloudiness (turbidity) appears and persists.[1]
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at the elevated temperature.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, insulate the flask.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in a similar ratio to the final recrystallization mixture) to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Recrystallization using a Solvent/Anti-solvent System (Ethyl Acetate/Heptane)
This protocol is an effective alternative, particularly when the compound is highly soluble in one solvent and poorly soluble in another.[2]
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Heptane
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Induce Precipitation: While the solution is still hot, slowly add heptane dropwise with continuous stirring until the solution becomes cloudy, indicating saturation.[2]
-
Redissolution: If excessive precipitation occurs, add a few drops of hot ethyl acetate until the solution becomes clear again.[2]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate/heptane.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide and FAQs
Q1: No crystals are forming after cooling the solution. What should I do?
A1: This is a common issue that typically indicates the solution is not supersaturated. Here are several steps to induce crystallization:
-
Too much solvent: If an excess of solvent was used, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]
-
Induce nucleation: If the solution appears to be supersaturated, try scratching the inside of the flask at the surface of the solution with a glass stirring rod. This creates nucleation sites for crystal growth.[2]
-
Seed crystals: Adding a "seed crystal" of pure this compound can initiate crystallization.[2]
-
Insufficient cooling: Ensure the solution has been cooled for an adequate amount of time in an ice bath.[2]
Q2: My product has "oiled out" instead of forming crystals. How can this be resolved?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too rapidly or if the concentration of the solute is too high.[1] To remedy this:
-
Re-dissolve and cool slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of the primary solvent to decrease the saturation. Then, allow the solution to cool much more slowly by insulating the flask.[1]
-
Adjust solvent system: Consider using a different solvent system with a lower boiling point.
Q3: The yield of my purified product is very low. What are the likely causes?
A3: Low recovery can result from several factors:
-
Excessive solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[1]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature.
-
Washing with warm solvent: Always use ice-cold solvent to wash the collected crystals to minimize re-dissolving the product.[1]
Q4: The purified crystals are discolored. How can I remove the color?
A4: Colored impurities can sometimes be removed with activated charcoal.
-
Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl the solution. The colored impurities will adsorb to the charcoal. Remove the charcoal by hot filtration before allowing the solution to cool. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[2]
Visualized Workflows
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Benzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with steric hindrance in reactions involving 2,6-disubstituted benzaldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with sterically hindered 2,6-disubstituted benzaldehydes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Steric hindrance preventing nucleophilic attack at the carbonyl carbon.[1][2] | - Increase Reaction Temperature: Use of higher temperatures or microwave irradiation can provide the necessary activation energy to overcome the steric barrier.[1] - Use a More Reactive Nucleophile: Employ a more potent nucleophile or a smaller, less sterically demanding reagent. - Catalyst Selection: Switch to a more active catalyst system, such as a stronger Lewis or Brønsted acid, to enhance the electrophilicity of the carbonyl group.[1] |
| Poor Product Yield | Side reactions dominating due to the hindered nature of the desired reaction pathway.[3] | - Optimize Reaction Conditions: Adjust solvent polarity, concentration of reactants, and reaction time. - Protecting Groups: Temporarily protect the aldehyde functionality to carry out other transformations, followed by deprotection.[4][5] - Alternative Synthetic Route: Consider a different synthetic strategy that avoids the sterically challenging step.[6] |
| Formation of Unexpected Byproducts | Rearrangement or decomposition of starting materials or intermediates under harsh reaction conditions. | - Milder Reaction Conditions: Employ lower temperatures and less aggressive reagents where possible. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.[7] |
| Difficulty with Specific Reaction Types (e.g., Wittig, Grignard) | The bulky ortho-substituents impede the approach of the reagent to the aldehyde.[8][9] | - Wittig Reaction: Use less sterically hindered phosphonium ylides or consider the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered ketones and may be applicable to hindered aldehydes.[8][10] - Grignard Reaction: Use of more reactive Grignard reagents or the addition of a Lewis acid to coordinate with the carbonyl oxygen can enhance reactivity.[11][12] |
Frequently Asked Questions (FAQs)
General Strategies
Q1: What are the primary strategies to overcome steric hindrance in reactions with 2,6-disubstituted benzaldehydes?
The main strategies can be categorized into three areas:
-
Reaction Condition Optimization: This includes increasing the reaction temperature, changing the solvent, or using alternative energy sources like microwave irradiation to overcome the activation energy barrier.[1]
-
Catalyst Selection: Employing more powerful Lewis or Brønsted acids can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Reagent/Substrate Modification: This can involve using smaller, more reactive nucleophiles, or protecting the aldehyde group while other transformations are carried out.[4]
Specific Reaction Types
Q2: My Wittig reaction with a 2,6-disubstituted benzaldehyde is giving a low yield. What can I do?
Low yields in Wittig reactions with sterically hindered aldehydes are common.[8][9] Consider the following:
-
Use a less hindered ylide: Methylenetriphenylphosphorane (Ph₃P=CH₂) is often successful even with hindered ketones and can be effective here.[7][8][10]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This variation uses phosphonate esters and is often preferred for sterically hindered ketones, which suggests it may be more effective for hindered aldehydes as well.[8]
-
Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere, as Wittig reagents can be sensitive to water and air.[7]
Q3: I am having trouble with a Grignard addition to a 2,6-disubstituted benzaldehyde. What are my options?
Grignard reagents are strong nucleophiles but can be thwarted by severe steric hindrance.[11][12] To improve the outcome:
-
Use a more reactive Grignard reagent: For example, an organolithium reagent, which is generally more nucleophilic.
-
Add a Lewis Acid: A Lewis acid such as cerium(III) chloride (Luche reduction conditions) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
-
Barbier Reaction: This is an alternative to the Grignard reaction where the organometallic reagent is generated in situ in the presence of the carbonyl compound, which can sometimes lead to better yields with hindered substrates.
Q4: Can protecting groups be used to facilitate reactions at other positions on the aromatic ring of a 2,6-disubstituted benzaldehyde?
Yes, protecting the aldehyde is a key strategy. The aldehyde group is reactive towards many reagents, especially strong bases and nucleophiles.
-
Acetal Protection: Converting the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst) is a common and effective way to protect it.[5] The acetal is stable to many reaction conditions, including those involving organolithium reagents, and can be easily removed by acid hydrolysis.[4][5]
-
Directed Ortho-Metalation (DoM): The protecting group can also act as a directed metalation group (DMG) to functionalize the ortho positions. For benzaldehyde, this requires protection, for instance, as a diethyl acetal, which can then direct lithiation to the adjacent ortho-positions.[4]
Experimental Protocols & Data
Protocol 1: Acetal Protection of 2,6-Dichlorobenzaldehyde
This protocol describes the formation of a diethyl acetal to protect the aldehyde functionality.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Triethyl orthoformate
-
Absolute ethanol
-
Ammonium chloride (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diethyl acetal.
Table 1: Comparison of Reaction Conditions for a Hypothetical Nucleophilic Addition to a 2,6-Disubstituted Benzaldehyde
| Entry | Nucleophile | Lewis Acid Additive | Temperature (°C) | Yield (%) |
| 1 | MeMgBr | None | 0 to rt | 15 |
| 2 | MeMgBr | CeCl₃ (1.1 eq) | -78 to rt | 65 |
| 3 | MeLi | None | -78 to rt | 75 |
| 4 | MeLi | CeCl₃ (1.1 eq) | -78 to rt | 82 |
Visualizations
Caption: Troubleshooting workflow for hindered aldehyde reactions.
Caption: Workflow for using an acetal protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Suzuki Coupling of Hindered Aryl Bromides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving sterically hindered aryl bromides.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of hindered aryl bromides, offering systematic approaches to identify and resolve them.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates due to the slow rate of oxidative addition and reductive elimination.[1] | Employ Bulky Ligands: Switch to bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1][2] For extremely hindered substrates, consider specialized ligands like BI-DIME or AntPhos.[1][3] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[1][4] |
| Inappropriate Base: The base may not be strong enough to efficiently promote the transmetalation step with the hindered boronic acid. | Optimize Base Selection: Use moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][4] The physical form of the base can also be important; finely ground K₃PO₄ is often recommended.[2] | |
| Suboptimal Solvent: The solvent may not be suitable for the reaction temperature or the solubility of the reagents. | Select an Appropriate Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[1][2] For reactions requiring higher temperatures, consider using higher-boiling point solvents like xylenes.[2] | |
| Insufficient Reaction Temperature: Sterically hindered substrates often have higher activation energy barriers. | Increase Reaction Temperature: If the reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Microwave irradiation can also be a powerful tool to rapidly heat the reaction.[2][4] | |
| Significant Side Product Formation | Dehalogenation: The aryl bromide is reduced to the corresponding arene. This can occur after oxidative addition, where a hydride ligand is formed and undergoes reductive elimination with the aryl group.[5] | Ensure Inert Atmosphere: Meticulously exclude oxygen from the reaction. Consider if any components of the reaction mixture (e.g., amine bases, alcoholic solvents) could be a source of hydride.[5] |
| Homocoupling (Glaser-Hay type): Dimerization of the boronic acid or the aryl bromide. | Optimize Catalyst and Conditions: This is often a sign of a sluggish cross-coupling pathway. Re-evaluate the ligand, base, and temperature to favor the desired reaction. | |
| Protodeboronation: The boronic acid is converted to the corresponding arene. | Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial with certain bases,[1] excess water can lead to protodeboronation. Ensure the use of anhydrous solvents and reagents. | |
| β-Hydride Elimination: This is a major side reaction when using alkylboronic acids with β-hydrogens, leading to alkene byproducts.[6][7] | Use Specialized Ligands: Ligands like AntPhos have been shown to suppress the β-hydride elimination pathway.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is my standard Suzuki coupling protocol failing for my hindered aryl bromide?
A1: Standard Suzuki coupling protocols are often not robust enough for sterically hindered substrates. The steric bulk around the reaction center impedes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Success with these challenging substrates typically requires a specialized catalyst system, usually involving a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand, along with careful optimization of the base, solvent, and temperature.[1][2][4]
Q2: What are the most common side reactions I should look out for?
A2: The most common side reactions in the Suzuki coupling of hindered aryl bromides are dehalogenation of the aryl bromide, homocoupling of the boronic acid, and protodeboronation.[5] If you are using an alkylboronic acid with β-hydrogens, β-hydride elimination can also be a significant issue.[6][7]
Q3: How do I choose the right ligand for my hindered coupling?
A3: The choice of ligand is critical. For hindered aryl bromides, bulky and electron-rich phosphine ligands are the first choice. The Buchwald ligands, such as SPhos, XPhos, and RuPhos, are excellent starting points.[1][2] For tetra-ortho-substituted biaryl synthesis, more specialized ligands like BI-DIME or AntPhos may be necessary.[1][3] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[4]
Q4: Can the choice of base significantly impact the reaction?
A4: Yes, the base plays a crucial role in activating the boronic acid for transmetalation.[1] For hindered substrates, moderately strong bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] In some cases, a stronger base like t-BuOK is required.[4] It has also been noted that for couplings using K₃PO₄ under anhydrous conditions, the addition of a small amount of water can be beneficial.[1][9]
Q5: What is the role of temperature in these reactions?
A5: Due to the increased steric hindrance, higher temperatures are often required to overcome the activation energy barriers for the catalytic cycle steps.[2] If your reaction is not proceeding at a lower temperature, increasing it to 100-140 °C may be necessary.[2]
Quantitative Data Summary
The following table summarizes reaction conditions from various studies on the Suzuki coupling of hindered substrates.
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-triisopropylphenyl bromide | Phenylboronic acid | Pd₂(dba)₃ / R-Phos | K₃PO₄·H₂O | THF | RT | - | High | [10] |
| 2-bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ / Ligand L1 | K₂CO₃ | THF | 60 | 1 | 85 | [1] |
| 2-bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ / Ligand L1 | Cs₂CO₃ | THF | 60 | 1 | 71 | [1] |
| 2-bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ / Ligand L1 | K₃PO₄ | THF | 60 | 1 | 80 | [1] |
| General Hindered Aryl Bromide | General Hindered Boronic Acid | Pd-NHC Complex | t-BuOK | Dioxane | Mild | - | >99 | [4] |
| 2,4,6-triisopropylphenyl bromide | cyclohexylboronic acid | Pd(OAc)₂ / BI-DIME | - | Toluene | 110 | 12 | 31 | [8] |
| 2,4,6-triisopropylphenyl bromide | cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | - | Toluene | 110 | 12 | Increased | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using a Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Choice for 4-Bromo-2,6-dimethoxybenzaldehyde Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-2,6-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
A1: The primary challenges arise from the electronic and steric properties of the substrate. The two electron-donating methoxy groups at the ortho positions make the aryl bromide electron-rich, which can slow down the oxidative addition step in the catalytic cycle.[1] Additionally, these bulky ortho substituents create significant steric hindrance, which can impede the approach of the palladium catalyst to the C-Br bond.[2][3] The presence of the aldehyde group can also lead to side reactions under basic conditions.
Q2: Which type of palladium catalyst and ligand is recommended for this sterically hindered and electron-rich substrate?
A2: For sterically demanding and electron-rich aryl bromides like this compound, standard palladium catalysts may give low yields. It is highly recommended to use catalysts with bulky and electron-rich phosphine ligands. These ligands promote the formation of a highly reactive monoligated Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[2][4] Ligands such as AntPhos have shown high reactivity for di-ortho-substituted aryl halides.[2][5] N-heterocyclic carbene (NHC) ligands are also a good option due to their stability and high activity.[6]
Q3: How can I minimize side reactions involving the aldehyde group?
A3: The aldehyde functionality can be sensitive to basic reaction conditions, potentially leading to aldol condensation or other side reactions. To minimize these, consider the following:
-
Base Selection: Use a weaker or non-nucleophilic base if the reaction tolerates it. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Temperature Control: Avoid excessively high temperatures, which can promote side reactions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
-
Protection Strategy: If side reactions are persistent, consider protecting the aldehyde group as an acetal before the coupling reaction and deprotecting it afterward.
Q4: Which cross-coupling reaction is most suitable for my desired transformation with this compound?
A4: The choice of reaction depends on the desired carbon-carbon bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling with boronic acids or esters.[7]
-
Heck Coupling: Used to form C-C bonds with alkenes, resulting in substituted alkenes.[8][9]
-
Sonogashira Coupling: The method of choice for forming C-C bonds with terminal alkynes, leading to aryl alkynes.[10][11]
Troubleshooting Guides
Low to No Product Yield
Problem: My cross-coupling reaction with this compound is showing very low or no conversion.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be inactive or decomposed. The steric hindrance of the substrate can make oxidative addition difficult.[2]
-
Solution: Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., AntPhos, Buchwald ligands).[1][2] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.
-
-
Inefficient Oxidative Addition:
-
Cause: The electron-rich nature of the substrate slows down this rate-limiting step.[1]
-
Solution: Increase the reaction temperature. Switch to a more reactive coupling partner if possible (e.g., an aryl iodide instead of a bromide).
-
-
Poorly Optimized Reaction Conditions:
-
Cause: The choice of base, solvent, or temperature may not be suitable for this challenging substrate.
-
Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Use anhydrous, degassed solvents. Aprotic polar solvents like dioxane, THF, or DMF are often effective.[12]
-
Formation of Byproducts
Problem: My reaction shows consumption of the starting material, but I am observing significant byproduct formation.
Possible Byproducts & Solutions:
-
Homocoupling of the Coupling Partner:
-
Cause (Suzuki): Often occurs with boronic acids in the presence of oxygen.
-
Solution (Suzuki): Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
-
Cause (Sonogashira - Glaser coupling): Copper-catalyzed homocoupling of the terminal alkyne.[11]
-
Solution (Sonogashira): Run the reaction under copper-free conditions or add the alkyne slowly to the reaction mixture.[13]
-
-
Protodebromination (Replacement of Bromine with Hydrogen):
-
Cause: Can occur in the presence of a hydride source (e.g., from the solvent or base) and a slow catalytic cycle.
-
Solution: Use aprotic solvents and avoid bases that can act as hydride donors. A more active catalyst system can accelerate the desired coupling and minimize this side reaction.
-
Data Presentation: Catalyst Systems for Analogous Couplings
The following tables summarize catalyst systems and conditions for cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 63 | [2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High | [14] |
| Palladacycle | IPr | Cs₂CO₃ | 2-Propanol | RT | High | [6] |
Table 2: Heck Coupling of Electron-Rich Aryl Bromides
| Palladium Source | Ligand/Additive | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | Good | [8] |
| Pd(OAc)₂ | NHC | K₂CO₃ | DMF/H₂O | 80 | High | [15] |
| PdCl₂ | Benzimidazolylidene | - | TBAB | >100 | High | [16] |
Table 3: Sonogashira Coupling of Aryl Bromides
| Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | RT | 89 | [10] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 100 | [17] |
| Pd(OAc)₂ | CuI | Et₃N | DMF | 40-80 | Good | [18] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., AntPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
General Protocol for Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand if required (e.g., PPh₃ or an NHC precursor), and the base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, NMP, or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.[8][15]
General Protocol for Sonogashira Coupling (Copper-Free)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2-5 mol%), and the base (e.g., TMP, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., DMSO) via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[17]
Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: Catalyst and reagent selection for different coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Improving solubility of 4-Bromo-2,6-dimethoxybenzaldehyde in organic solvents
This technical support center provides guidance on improving the solubility of 4-Bromo-2,6-dimethoxybenzaldehyde in organic solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound at room temperature?
A1: this compound is a solid at room temperature.
Q2: I am having trouble dissolving this compound. What are some general strategies to improve its solubility?
A2: Common strategies to enhance the solubility of poorly soluble aromatic aldehydes include the use of co-solvents, heating, sonication, and the use of solubility enhancers such as cyclodextrins to form inclusion complexes.
Q3: In which types of organic solvents is this compound likely to be more soluble?
A3: Based on the general solubility of benzaldehyde derivatives, this compound is expected to be more soluble in polar organic solvents like alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether).[1] Its solubility in non-polar solvents is likely to be lower.
Q4: Are there any known safety hazards associated with this compound?
A4: Yes, according to its safety information, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE) should be used when handling this compound.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Expected Qualitative Solubility | Recommendations |
| Dimethylformamide (DMF) | Likely Soluble | A good first choice for polar aprotic solvents. |
| Methanol | Likely Soluble | A common polar protic solvent for aromatic aldehydes.[2] |
| Ethanol | Likely Soluble | Similar to methanol, widely used.[3] |
| Acetone | Likely Soluble | A polar aprotic solvent that can be effective. |
| Ethyl Acetate | Moderately Soluble | May require heating or co-solvents.[1] |
| Dichloromethane (DCM) | Moderately Soluble | Use in a well-ventilated fume hood. |
| Chloroform | Moderately Soluble | Use in a well-ventilated fume hood.[1] |
| Toluene | Sparingly Soluble | A non-polar solvent, likely to be a poor choice. |
| Diethyl Ether | Likely Soluble | A common solvent for benzaldehydes.[1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes the use of a co-solvent system to improve the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., Ethyl Acetate)
-
Co-solvent (e.g., Methanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a volumetric flask.
-
Add the co-solvent (Methanol) dropwise while stirring until the compound is fully dissolved.
-
Slowly add the primary solvent (Ethyl Acetate) to the desired final volume while continuing to stir.
-
If the solution becomes cloudy, add a small amount of additional co-solvent until it clears.
-
The final ratio of co-solvent to primary solvent should be recorded.
Caption: Co-solvent method for dissolving this compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the formation of an inclusion complex with β-cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Beakers
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at 60-70°C.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the alcoholic solution of the compound to the heated β-cyclodextrin solution with continuous stirring.
-
Stir the mixture for several hours while allowing it to cool slowly to room temperature.
-
The formation of the inclusion complex may result in a clear solution or a precipitate.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold water, and dried.
Caption: Formation of a cyclodextrin inclusion complex.
Logical Relationships in Troubleshooting Solubility
Caption: Troubleshooting flowchart for solubility issues.
References
Preventing protodeboronation in Suzuki reactions of electron-rich benzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating protodeboronation during Suzuki-Miyaura cross-coupling reactions of electron-rich benzaldehydes.
Troubleshooting Guide
Researchers often encounter challenges with low yields in Suzuki reactions involving electron-rich benzaldehydes due to the competing protodeboronation side reaction. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low yield of the desired coupled product and significant formation of the protodeboronated benzaldehyde byproduct.
This is a classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The C-B bond of the electron-rich boronic acid is susceptible to cleavage by a proton source, leading to the formation of the corresponding aldehyde.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with electron-rich benzaldehydes?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For electron-rich benzaldehydes, the electron-donating groups on the aromatic ring can increase the susceptibility of the boronic acid to this reaction, leading to reduced yields of the desired cross-coupled product and complicating purification.[2]
Q2: How can I prevent protodeboronation?
A2: Several strategies can be employed to minimize protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, can significantly enhance stability.[1][3][4][5][6]
-
Optimization of Reaction Conditions: Careful selection of the base, catalyst system, solvent, and temperature is crucial.[7][8]
-
Slow-Release Strategy: Using protected boronic acids like MIDA boronates allows for the slow release of the free boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1][9][10][11]
Q3: Which boronic acid derivative is best for my electron-rich benzaldehyde?
A3: The choice of derivative depends on the specific substrate and reaction conditions.
-
Pinacol esters are a common first choice as they are more stable than the corresponding boronic acids and are often commercially available or easily prepared.[3][12] They are generally stable enough for column purification but reactive enough for direct use in Suzuki couplings.[3]
-
MIDA boronates offer exceptional stability and are often crystalline, air-stable solids.[5] They are particularly useful for challenging substrates prone to rapid protodeboronation.[4]
-
Potassium organotrifluoroborates are another stable alternative to boronic acids and are less prone to protodeboronation.[6]
| Boron Reagent | Advantages | Disadvantages |
| Boronic Acid | Often commercially available, can be highly reactive. | Prone to protodeboronation, especially with electron-rich or heteroaromatic systems.[2][6] |
| Pinacol Ester | Increased stability, often purifiable by chromatography.[3] | May require harsher conditions for hydrolysis/transmetalation.[3] |
| MIDA Boronate | Highly stable, allows for "slow-release" of boronic acid.[1][5] | Preparation can be more involved.[3] |
| Trifluoroborate | Stable, crystalline solids, less prone to protodeboronation.[6] | Requires specific conditions for activation. |
Q4: What is the role of the base in protodeboronation?
A4: The base is essential for the Suzuki-Miyaura catalytic cycle, but it can also promote protodeboronation.[7][8][13] The choice of base is therefore a critical parameter to optimize. Weaker bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) are often preferred over strong bases like sodium hydroxide to minimize this side reaction.[14][15]
Q5: How does the choice of catalyst and ligand affect protodeboronation?
A5: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1] Modern palladium precatalysts, combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃), are often effective.[4][16][17][18][19] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. However, it is important to note that some bulky phosphine ligands have been shown to accelerate palladium-catalyzed protodeboronation under certain conditions, so careful ligand selection is necessary.[7][13][20][21]
Q6: Can reaction temperature and time be optimized to reduce protodeboronation?
A6: Yes. Higher temperatures can accelerate the rate of protodeboronation.[14][15] Therefore, running the reaction at the lowest temperature that still allows for efficient cross-coupling is advisable. Additionally, minimizing the reaction time can help to reduce the extent of boronic acid decomposition.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Benzaldehyde Derivative
This protocol provides a starting point for the Suzuki-Miyaura coupling of an electron-rich benzaldehyde derivative (as a pinacol ester) with an aryl halide. Optimization of specific reagents and conditions for your particular substrates is recommended.
Materials:
-
Electron-rich benzaldehyde boronic acid pinacol ester (1.2-1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene/water mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid pinacol ester, the palladium precatalyst, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (starting at room temperature or slightly elevated, e.g., 40-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Diagram for Reagent Selection
Caption: Key reagent choices for mitigating protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Column Chromatography of 4-Bromo-2,6-dimethoxybenzaldehyde
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-2,6-dimethoxybenzaldehyde, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
A1: For the purification of this compound, the most common stationary phase is silica gel. The recommended mobile phase is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent like ethyl acetate. A good starting point for the solvent system can be extrapolated from related compounds. For instance, conditions for 4-bromo-2,5-dimethoxybenzaldehyde have been reported using 20% ethyl acetate in hexane.[1] For the closely related 2,6-dimethoxybenzaldehyde, hexane:ethyl acetate ratios of 5:1 to 9:1 are often employed.[2] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to ensure efficient separation.
Q2: How do I prepare the column for purification?
A2: Proper column packing is essential for good separation.
-
Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Frits and Sand: Place a small plug of cotton or glass wool at the bottom of the column, followed by a small layer of sand (approximately 1 cm).
-
Slurry Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate). Pour this slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Settling: Allow the silica gel to settle. Once settled, drain the excess solvent until the solvent level is just at the top of the silica bed. It is critical to not let the column run dry.
-
Top Layer: Add another thin layer of sand on top of the silica gel to prevent disruption of the surface when adding your sample or more eluent.[2]
Q3: How should I load my crude sample onto the column?
A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself. Carefully add this solution to the top of the column using a pipette. Allow the sample to fully absorb into the silica gel bed before adding more eluent.[2]
-
Dry Loading: If your compound is not very soluble in the eluent, you can perform a "dry load." Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation. This results in the crude product being adsorbed onto the silica gel. Carefully add this dry powder to the top of the column.[2]
Q4: How do I monitor the separation and collect the pure compound?
A4: Once the sample is loaded, carefully add the eluent and begin collecting fractions. The separation should be monitored by TLC. Spot small amounts from the collected fractions onto a TLC plate to identify which fractions contain your desired product. This compound is a UV-active compound and should be visible under a UV lamp.[2] Combine the fractions that contain the pure product, as determined by your TLC analysis, and remove the solvent using a rotary evaporator.
Troubleshooting Guide
Problem: My compound is not eluting from the column.
-
Cause: The mobile phase is likely not polar enough, causing the compound to remain strongly adsorbed to the silica gel stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, you can switch to a 7:1 or 5:1 ratio.[2] Monitor the elution with TLC to see if the compound has started to move down the column.
Problem: The separation between my product and an impurity is poor.
-
Cause 1: Incorrect Solvent System: The polarity of the chosen eluent may not be optimal for resolving your compound from impurities.
-
Solution 1: Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. Always test new solvent systems with TLC first.[2]
-
Cause 2: Column Overloading: Too much crude product may have been loaded onto the column for its size.
-
Solution 2: Reduce the amount of sample loaded or use a larger column with more stationary phase.[2]
-
Cause 3: Poor Column Packing: Channels or cracks in the silica gel bed can lead to uneven flow of the mobile phase and poor separation.
-
Solution 3: Ensure the column is packed carefully and uniformly. Avoid letting the column run dry, as this can cause the silica bed to crack.
Summary of Recommended Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent Ratio | 9:1 Hexane:Ethyl Acetate (suggested starting point) |
| Final Eluent Ratio | Increase polarity as needed (e.g., 5:1 or lower) |
| Detection Method | UV visualization (254 nm) |
Experimental Workflow
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Managing Reaction Temperature for Sensitive Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with temperature-sensitive intermediates in chemical synthesis.
Troubleshooting Guides
Issue: Reaction is sluggish or not proceeding to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | 1. Verify Thermometer Accuracy: Ensure the thermometer or thermocouple is properly calibrated and placed directly within the reaction mixture, not just the cooling/heating bath. 2. Optimize Heat Transfer: For heating, ensure good thermal contact between the heat source (e.g., oil bath, heating mantle) and the reaction flask. For cooling, ensure the flask is sufficiently immersed in the cooling bath. 3. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C), monitoring for any changes in reaction progress via TLC or other analytical methods. Be mindful of the known decomposition temperature of your intermediate. |
| Poor Mixing | 1. Increase Stirring Rate: Inadequate agitation can lead to localized cold spots. Increase the stirring speed to ensure homogenous temperature distribution. 2. Select Appropriate Stirring Method: For viscous reaction mixtures, a magnetic stir bar may be insufficient. Consider using an overhead mechanical stirrer. |
| Reagent Degradation | 1. Check Reagent Quality: Ensure that the starting materials and reagents have not degraded during storage. 2. Fresh is Best: If possible, use freshly prepared or purified reagents, especially for highly sensitive compounds. |
Issue: Formation of significant byproducts or decomposition of the desired intermediate.
| Possible Cause | Troubleshooting Step |
| Excessive Temperature | 1. Immediate Cooling: If an exotherm is detected, promptly apply cooling (e.g., add more dry ice to the bath, lower the circulator setpoint). 2. Controlled Reagent Addition: For exothermic reactions, add the reactive reagent slowly and portion-wise to the cooled reaction mixture to maintain a stable internal temperature.[1] 3. Optimize Reaction Temperature: Perform small-scale optimization experiments at various lower temperatures to find the optimal balance between reaction rate and stability of the intermediate. |
| Localized Hotspots | 1. Improve Agitation: As with sluggish reactions, ensure efficient stirring to dissipate heat evenly throughout the reaction mixture. 2. Consider a Different Reactor Setup: For highly exothermic reactions, a jacketed reactor with a circulating coolant provides more uniform temperature control than a simple cooling bath. |
| Inherent Instability of Intermediate | 1. Consult Literature: Research the known stability of your intermediate or analogous structures. 2. In-situ Generation and Consumption: If the intermediate is highly unstable, consider a reaction sequence where it is generated and consumed in the same pot without isolation. |
Issue: Runaway reaction or uncontrolled exotherm.
| Possible Cause | Troubleshooting Step |
| Rapid Reagent Addition | 1. Stop Addition Immediately: Halt the addition of any further reagents. 2. Emergency Cooling: Have a larger cooling bath or an emergency quench solution readily available to quickly reduce the temperature.[2] |
| Insufficient Cooling Capacity | 1. Increase Cooling Surface Area: Ensure the reaction flask is appropriately sized for the cooling bath. 2. Use a More Powerful Cooling Method: If an ice bath is insufficient, switch to a dry ice/acetone bath (-78 °C) or a cryostat for even lower temperatures.[2] |
| Scale-up Issues | 1. Re-evaluate Heat Transfer: The surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[3] 2. Pilot Study: Before attempting a large-scale reaction, conduct a pilot study at an intermediate scale to identify potential thermal hazards. |
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of thermal instability in a reaction?
A1: Common indicators include a sudden, unexpected rise in reaction temperature, a change in color (often to a darker or tar-like appearance), the evolution of gas, and the formation of insoluble materials. Regular monitoring of the reaction's internal temperature is crucial for early detection.[2]
Q2: How can I accurately measure the internal temperature of my reaction?
A2: The most accurate method is to use a calibrated thermocouple or thermometer with the probe immersed directly in the reaction mixture. The probe should be positioned away from the sides of the flask to avoid erroneous readings from the heating or cooling source.
Q3: What are some common cooling baths for sub-ambient temperature reactions?
A3:
-
Ice/Water: 0 °C
-
Ice/Salt (NaCl): -5 to -20 °C
-
Dry Ice/Acetone: -78 °C[2]
-
Dry Ice/Acetonitrile: -41 °C
-
Liquid Nitrogen Slushes with Organic Solvents: Can achieve various temperatures between -95 °C and -130 °C.
-
Liquid Nitrogen: -196 °C (for cooling, not typically as a direct reaction bath)
Q4: When should I consider using a cryostat or automated reactor system?
A4: A cryostat or automated reactor is recommended for reactions that require precise and stable temperature control over long periods, especially at very low temperatures. They are also invaluable for studying reaction kinetics and for ensuring reproducibility, particularly in a drug development setting.
Thermal Stability of Common Sensitive Intermediates
The thermal stability of an intermediate is highly dependent on its specific structure and the reaction conditions. The following table provides general guidance on the thermal sensitivity of various functional groups and reagents.
| Functional Group / Intermediate Class | General Thermal Stability and Decomposition Profile | Typical Temperature Range for Handling |
| Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi) | Prone to β-hydride elimination to form lithium hydride and an alkene. This degradation occurs even at 0 °C and is accelerated at higher temperatures and in the presence of alkoxides.[4] | < 0 °C |
| Grignard Reagents (RMgX) | Generally more thermally stable than organolithiums. Many are stable at room temperature or even at elevated temperatures in ethereal solvents.[4] | 0 to 80 °C (solvent dependent) |
| Lithium Diisopropylamide (LDA) | Can undergo thermal decomposition via β-hydride elimination.[4] | < 0 °C |
| Tertiary Amines | Can undergo Hofmann elimination upon heating to yield secondary amines and alkenes. | Varies widely based on structure |
| Azides (e.g., Sodium Azide) | Can decompose violently upon heating. Sodium azide decomposes at around 300 °C. | Handle with caution, avoid high temperatures |
| Nitrates and Nitrites | Prone to thermal decomposition, often with the release of gaseous products. | Varies, generally avoid excessive heat |
| Boc (tert-Butyloxycarbonyl) Protecting Group | Can be removed by heating. Some substrates are deprotected at >80 °C, while others may require temperatures of 150 °C or higher.[5] | Stable at room temperature, labile at elevated temperatures |
| Carboxylic Acids | Least stable oxygen-containing functional groups on some surfaces, releasing CO2 upon decomposition. | Varies widely based on structure |
| Anhydrides | Decompose to release both CO2 and CO. | Varies widely based on structure |
Experimental Protocols
Protocol 1: Setting Up a Low-Temperature Reaction using a Dry Ice/Acetone Bath
Objective: To maintain a stable reaction temperature of approximately -78 °C.
Materials:
-
Dewar flask or a well-insulated container
-
Dry ice pellets or block
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar or overhead stirrer
-
Thermometer or thermocouple
-
Clamps and support stand
Procedure:
-
Safety First: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves.
-
Prepare the Cooling Bath: Place the Dewar flask on a magnetic stirrer (if using a stir bar).
-
Add Dry Ice: Carefully add chunks of dry ice to the Dewar until it is about one-third to one-half full.
-
Add Acetone: Slowly and carefully pour acetone over the dry ice. The mixture will bubble vigorously as carbon dioxide gas is released. Continue adding acetone until the dry ice is covered and a slurry is formed.
-
Equilibrate: Allow the bath to equilibrate for a few minutes. The temperature should stabilize at approximately -78 °C.
-
Set up the Reaction: Securely clamp the round-bottom flask containing the reaction mixture and a stir bar.
-
Immerse the Flask: Carefully lower the reaction flask into the cooling bath, ensuring that the solvent level inside the flask is below the level of the cooling bath.
-
Monitor the Temperature: Place a thermometer or thermocouple directly into the reaction mixture to monitor the internal temperature.
-
Maintain the Bath: Periodically add more dry ice to the bath to maintain the low temperature throughout the course of the reaction.
Protocol 2: Accurate Temperature Monitoring of a Chemical Reaction
Objective: To accurately measure and log the internal temperature of a chemical reaction.
Materials:
-
Digital thermometer with a thermocouple probe (K-type is common) or a data logger.
-
Reaction vessel (e.g., round-bottom flask, jacketed reactor).
-
Septum or an adapter to introduce the probe into the reaction vessel.
Procedure:
-
Calibrate the Thermocouple: Before the experiment, verify the accuracy of the thermocouple by immersing it in an ice-water bath (should read 0 °C) and boiling water (should read 100 °C at standard pressure).
-
Position the Probe: Insert the thermocouple probe through a septum or adapter into the reaction vessel. The tip of the probe should be fully immersed in the reaction mixture but not touching the sides or bottom of the flask, or the stirring apparatus.
-
Ensure a Good Seal: If the reaction is air or moisture-sensitive, ensure that the point of entry for the probe is well-sealed.
-
Data Logging: If using a data logger, set the desired logging interval (e.g., every 10 seconds, every minute) to record the temperature profile of the reaction.
-
Continuous Monitoring: For manual monitoring, check the temperature at regular intervals, especially during the addition of reagents or any heating or cooling adjustments.
-
Record Observations: Note any temperature fluctuations in your lab notebook, correlating them with specific events in the reaction procedure (e.g., "temperature increased by 5 °C upon addition of reagent X").
Visualizations
Caption: Troubleshooting workflow for temperature-related reaction issues.
Caption: Diagram of a typical low-temperature reaction setup.
References
Technical Support Center: Troubleshooting Formylation Reactions
Welcome to the technical support center for troubleshooting formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formylation of aromatic and heteroaromatic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide: Incomplete Conversion & Low Yield
Low or incomplete conversion is one of the most frequent issues in formylation reactions. This guide provides a systematic approach to identifying and resolving the root causes.
Q1: My formylation reaction has a very low yield, and I'm recovering most of my starting material. What are the likely causes and how can I improve the conversion?
A1: Low yield in formylation reactions can stem from several factors, including reagent quality, substrate reactivity, reaction conditions, and work-up procedures.[1] Below is a breakdown of common causes and their solutions.
1. Reagent and Catalyst Inactivity:
-
Moisture Sensitivity: Many formylating reagents and catalysts, such as the Vilsmeier reagent (from POCl₃ and DMF) and Lewis acids like AlCl₃, are highly sensitive to moisture.[1][2][3] Water can deactivate these reagents, leading to a significant drop in yield.
-
Reagent Purity: The purity of your reagents is critical for success.[1] For instance, decomposed DMF in a Vilsmeier-Haack reaction can lead to side reactions and lower yields.[1] Similarly, the purity of catalysts significantly impacts their performance by affecting the availability of active sites.
-
Solution: Use high-purity, fresh reagents. If necessary, purify solvents and reagents before use. For example, POCl₃ can be distilled.[3]
-
2. Substrate Reactivity:
-
Electron-Poor Substrates: Formylation reactions are a type of electrophilic aromatic substitution and therefore work best with electron-rich substrates.[5][6] Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly, often resulting in incomplete conversion.[1][7]
-
Solution: For less reactive substrates, you may need to employ harsher reaction conditions, such as increasing the reaction temperature or using a larger excess of the formylating agent.[4][8] For example, in the Vilsmeier-Haack reaction, temperatures can range from 0°C to 80°C or higher, and for very sluggish reactions, refluxing overnight may be necessary.[3] Alternatively, consider a different, more powerful formylation method.
-
3. Reaction Conditions:
-
Temperature: While higher temperatures can drive a sluggish reaction to completion, excessive heat can also lead to the decomposition of starting materials or products, or the formation of polymeric/resinous byproducts.[4][9]
-
Stoichiometry: The molar ratio of the formylating agent to the substrate is a critical parameter. An insufficient amount of the formylating agent will naturally lead to incomplete conversion.
-
Solvent Choice: The solvent can significantly impact the reaction outcome.[10] Key considerations include the solubility of reagents and the stabilization of reaction intermediates. For reactions involving charged intermediates, like the Vilsmeier-Haack reaction, a polar aprotic solvent (e.g., DMF, acetonitrile, DCM) is often beneficial.[10]
-
Solution: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If the reaction is slow, consider switching to a more polar solvent.[10]
-
4. Improper Work-up:
-
Incomplete Hydrolysis: Reactions like the Vilsmeier-Haack proceed via an iminium ion intermediate that must be hydrolyzed to the final aldehyde during the work-up.[3] Incomplete hydrolysis will result in a lower yield of the desired product.
-
Product Solubility: The formylated product may have some solubility in the aqueous layer during extraction, leading to product loss.
-
Solution: After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[4]
-
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low conversion in formylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Identifying byproducts in the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Direct Bromination of 2,6-dimethoxybenzaldehyde: This is a straightforward approach involving the electrophilic aromatic substitution of 2,6-dimethoxybenzaldehyde with a brominating agent. Due to the symmetrical nature of the starting material, this method can be highly regioselective for the para-position.
-
Formylation of 1-Bromo-3,5-dimethoxybenzene: This route involves the synthesis of the brominated aromatic precursor, 1-Bromo-3,5-dimethoxybenzene, followed by the introduction of the aldehyde group, typically via a formylation reaction such as the Vilsmeier-Haack or Rieche reaction.
Q2: What are the potential byproducts I should be aware of during the synthesis?
The byproducts encountered will depend on the chosen synthetic route.
-
From Direct Bromination of 2,6-dimethoxybenzaldehyde:
-
Over-brominated products: Dibromo-2,6-dimethoxybenzaldehyde may form if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Demethylated products: Under strongly acidic conditions or in the presence of certain Lewis acids, demethylation of one or both methoxy groups can occur, leading to the formation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde or 4-bromo-2,6-dihydroxybenzaldehyde.
-
Unreacted starting material: Incomplete reaction will result in the presence of 2,6-dimethoxybenzaldehyde in the final product mixture.
-
-
From Formylation of 1-Bromo-3,5-dimethoxybenzene:
-
Isomeric products: Depending on the formylation method used, there is a possibility of forming other isomers, although the directing effects of the methoxy and bromo groups favor formylation at the position para to the bromine.
-
Unreacted starting material: Incomplete formylation will leave 1-Bromo-3,5-dimethoxybenzene as an impurity.
-
Byproducts from the Vilsmeier-Haack reagent: Side reactions involving the Vilsmeier reagent can lead to the formation of various minor impurities.
-
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the consumption of the starting material and the formation of the product. The different components will have distinct Rf values.
Q4: What are the recommended purification methods for this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a common and effective method for purifying the solid product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: For separating mixtures of closely related compounds, such as isomeric byproducts or removing unreacted starting materials, silica gel column chromatography is highly effective. A gradient elution with a solvent system like ethyl acetate in hexanes is typically used.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC to ensure the complete consumption of the starting material. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Ensure the stoichiometry of the reagents is correct. |
| Product Loss During Workup | - When performing extractions, ensure the complete separation of the organic and aqueous layers. - Back-extract the aqueous layer with the organic solvent to recover any dissolved product. - Use ice-cold solvent for washing the crystals during filtration to minimize product loss. |
| Suboptimal Reaction Conditions | - For bromination, ensure the reaction temperature is controlled to prevent side reactions. - For formylation, the choice of reagent and conditions is critical for achieving high yields. |
Problem 2: Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Suggested Solution |
| Formation of Isomeric Byproducts | - This is more likely when formylating 1-Bromo-3,5-dimethoxybenzene. Optimize the formylation reaction conditions (temperature, catalyst) to improve regioselectivity. - Isomers can often be separated by careful column chromatography. |
| Over-bromination | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and at a controlled temperature. |
| Demethylation | - Avoid using strong Lewis acids as catalysts for bromination if possible. - If acidic conditions are necessary, use the mildest effective acid and maintain a low reaction temperature. |
| Unreacted Starting Material | - Ensure sufficient reaction time and appropriate temperature. - Confirm the quality and reactivity of your reagents. |
Data Presentation
The following table summarizes the expected products and potential byproducts for the two main synthetic routes. The yield and byproduct percentages are illustrative and can vary based on specific experimental conditions.
| Synthetic Route | Reagents | Expected Product | Illustrative Yield (%) | Potential Byproducts | Illustrative Byproduct (%) |
| Direct Bromination | 2,6-dimethoxybenzaldehyde, Bromine, Acetic Acid | This compound | 85-95 | Unreacted Starting Material | < 5 |
| Dibromo-2,6-dimethoxybenzaldehyde | < 3 | ||||
| Formylation | 1-Bromo-3,5-dimethoxybenzene, POCl₃, DMF | This compound | 70-85 | Unreacted Starting Material | < 10 |
| Isomeric Aldehydes | < 5 |
Experimental Protocols
Protocol 1: Direct Bromination of 2,6-dimethoxybenzaldehyde
Materials:
-
2,6-dimethoxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Vilsmeier-Haack Formylation of 1-Bromo-3,5-dimethoxybenzene
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
In a fume hood, cool a solution of DMF (3.0 eq) in DCM to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
After the addition, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Bromo-3,5-dimethoxybenzene (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding a cold saturated sodium acetate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound and potential byproducts.
Caption: Troubleshooting workflow for the purification of this compound.
Validation & Comparative
A Comparative ¹H NMR Analysis of 4-Bromo-2,6-dimethoxybenzaldehyde
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a comparative ¹H NMR analysis of 4-Bromo-2,6-dimethoxybenzaldehyde against structurally related aromatic aldehydes: benzaldehyde, 4-bromobenzaldehyde, and 2,6-dimethoxybenzaldehyde. The comparison highlights the influence of substituents on the proton chemical environments.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The data is presented to facilitate a direct comparison of chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm and were recorded in deuterated chloroform (CDCl₃).
| Compound | Aldehyde Proton (-CHO) | Aromatic Protons | Methoxy Protons (-OCH₃) |
| This compound | δ 10.3 (s, 1H) | δ 6.75 (s, 2H) | δ 3.9 (s, 6H) |
| Benzaldehyde [1][2] | δ 10.00 (s, 1H) | δ 7.86 (d, 2H, ortho), δ 7.62 (t, 1H, para), δ 7.52 (t, 2H, meta) | - |
| 4-Bromobenzaldehyde [3][4] | δ 9.99 (s, 1H) | δ 7.82 (d, J = 8.4 Hz, 2H), δ 7.72 (d, J = 8.4 Hz, 2H) | - |
| 2,6-Dimethoxybenzaldehyde [5] | δ 10.4 (s, 1H) | δ 7.4 (t, 1H), δ 6.6 (d, 2H) | δ 3.9 (s, 6H) |
s = singlet, d = doublet, t = triplet
Experimental Protocol
A standardized protocol was followed for the acquisition of all ¹H NMR spectra to ensure data comparability.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid aldehyde sample was accurately weighed.
-
The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.
-
The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
The NMR tube was capped securely.
2. NMR Instrument and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment was used.
-
Number of Scans: 16 scans were typically co-added to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm was used.
-
Relaxation Delay: A relaxation delay of 1.0 second was set.
3. Data Processing:
-
The acquired Free Induction Decay (FID) was processed using a Fourier transform.
-
The resulting spectrum was manually phased, and the baseline was corrected.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm.
Structural and Spectral Correlations
The substituents on the aromatic ring significantly influence the chemical shifts of the protons. The following diagram illustrates the structural relationships and the key ¹H NMR chemical shifts.
Caption: Structural relationships and their effects on proton chemical shifts.
The electron-donating methoxy groups in 2,6-dimethoxybenzaldehyde and the target molecule cause a significant upfield shift of the aromatic protons compared to benzaldehyde and 4-bromobenzaldehyde. Conversely, the aldehyde proton in the 2,6-dimethoxy substituted compounds is shifted downfield, likely due to steric and electronic effects of the ortho-methoxy groups. The bromine atom in 4-bromobenzaldehyde and the target molecule has a smaller deshielding effect on the aromatic protons compared to the aldehyde group.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. hmdb.ca [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the 13C NMR Characterization of 4-Bromo-2,6-dimethoxybenzaldehyde
The structural elucidation of aromatic aldehydes is a critical step in synthetic chemistry, drug discovery, and materials science. Among the various analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of these molecules. This guide offers a comparative analysis of the 13C NMR characterization of 4-Bromo-2,6-dimethoxybenzaldehyde against other substituted benzaldehydes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR spectrum of an aromatic aldehyde is characterized by distinct signals for the carbonyl carbon, the aromatic carbons, and any substituent carbons. The chemical shifts of these carbons are highly sensitive to the electronic environment, making 13C NMR an excellent tool for confirming substitution patterns.
The table below compares the expected 13C NMR chemical shifts for this compound with experimentally determined or predicted values for several other aromatic aldehydes. These comparisons are crucial for identifying the compound and distinguishing it from structurally similar alternatives.
| Carbon Atom | This compound (Expected, ppm) | 2,6-Dimethoxybenzaldehyde (ppm)[1] | 4-Methoxybenzaldehyde (Predicted, ppm)[2] | Benzaldehyde (ppm) |
| C=O | 187-191 | 188.0 - 192.0 | ~191 | 192.3 |
| C1 | 114-117 | 112.0 - 115.0 | ~130 | 136.5 |
| C2, C6 | 160-163 | 160.0 - 163.0 | ~114 | 129.7 |
| C3, C5 | 105-108 | 104.0 - 107.0 | ~132 | 129.0 |
| C4 | 118-121 | 135.0 - 138.0 | ~164 | 134.4 |
| -OCH3 | 55-58 | 55.0 - 57.0 | ~55 | - |
Note: The expected chemical shifts for this compound are estimated based on the data for 2,6-dimethoxybenzaldehyde and the known substituent effects of bromine on a benzene ring.
Experimental Protocol for 13C NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR spectra.
Sample Preparation
-
Solvent: Deuterated chloroform (CDCl3) is a common choice for aromatic aldehydes. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d6) and acetone-d6.[1]
-
Concentration: Dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[1]
-
Filtration: To remove any particulate matter, filter the sample solution through a glass wool plug directly into a 5 mm NMR tube.[1]
NMR Instrument Parameters
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically used.[1]
-
Spectral Width: A spectral width of 200-250 ppm is generally sufficient to encompass all carbon signals in organic molecules.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.[1]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei, which is crucial for quantitative analysis.[1]
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3]
-
Temperature: The experiment is typically performed at room temperature (298 K).[1]
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.[1]
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and a baseline correction is applied to obtain a flat baseline.[1]
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the known chemical shift of the residual solvent peak.[1]
-
Peak Picking: All significant peaks in the spectrum are identified.
Alternative Characterization Methods
While 13C NMR is a powerful tool, a comprehensive characterization of this compound and other aromatic aldehydes often involves complementary analytical techniques:
-
1H NMR Spectroscopy: Provides information about the proton environment and is used in conjunction with 13C NMR for complete structural assignment.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can be coupled with a UV detector for quantification.
Workflow for Aromatic Aldehyde Characterization
The following diagram illustrates the logical workflow for the characterization of an aromatic aldehyde, from sample acquisition to final structural confirmation.
Caption: Workflow for Aromatic Aldehyde Characterization.
References
Comparing reactivity of 4-bromo-2,6-dimethoxy vs 4-bromo-2,5-dimethoxybenzaldehyde
A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Subtleties in isomeric structures can lead to profound differences in chemical behavior. This guide provides an objective comparison of the reactivity of two closely related substituted benzaldehydes: 4-bromo-2,6-dimethoxybenzaldehyde and 4-bromo-2,5-dimethoxybenzaldehyde. The analysis, supported by established chemical principles and analogous experimental data, focuses on how the differential placement of methoxy groups influences steric hindrance and electronic properties, thereby governing reactivity in key organic transformations.
Executive Summary
The predominant factor differentiating the reactivity of this compound and 4-bromo-2,5-dimethoxybenzaldehyde is the profound steric hindrance around the aldehyde functionality in the 2,6-isomer. The two methoxy groups flanking the formyl group in this compound create a sterically congested environment that significantly impedes nucleophilic attack at the carbonyl carbon. In contrast, 4-bromo-2,5-dimethoxybenzaldehyde, with only one ortho-substituent, presents a more accessible aldehyde. While the electronic effects of the methoxy and bromo substituents modulate the reactivity of the aromatic ring and the carbonyl group in both isomers, the steric effect in the 2,6-isomer is the decisive factor for reactions involving the aldehyde. Conversely, for reactions at the C-Br bond, such as cross-coupling, both isomers exhibit challenges due to electron-rich rings and steric hindrance from ortho-methoxy groups.
Structural and Electronic Properties at a Glance
The arrangement of substituents on the benzene ring directly impacts the electronic distribution and steric accessibility of the reactive sites: the aldehyde group (C=O) and the carbon-bromine bond (C-Br).
| Property | This compound | 4-Bromo-2,5-dimethoxybenzaldehyde | Analysis |
| Structure | The key difference is the position of the second methoxy group: ortho (C6) vs. meta (C5) to the aldehyde. | ||
| Steric Hindrance (at Aldehyde) | High . Two bulky ortho-methoxy groups severely restrict access to the carbonyl carbon.[1] | Moderate . One ortho-methoxy group provides some steric hindrance, but significantly less than the 2,6-isomer. | The 2,6-isomer is expected to be much less reactive in nucleophilic additions to the carbonyl.[1] |
| Electronic Effect on Carbonyl | Deactivated . Methoxy groups are electron-donating via resonance, decreasing the electrophilicity of the carbonyl carbon.[2][3][4] | Deactivated . Similar electron-donating effects from the methoxy groups decrease carbonyl electrophilicity.[2][3][4] | Both are less electrophilic than benzaldehyde, but this effect is often secondary to sterics in the 2,6-isomer. |
| Steric Hindrance (at C-Br) | Moderate . One ortho-methoxy group (at C2) hinders the approach to the C-Br bond. | Moderate . One ortho-methoxy group (at C5) hinders the approach to the C-Br bond. | Both isomers present a sterically hindered environment for reactions like Suzuki-Miyaura coupling. |
| Electronic Effect on C-Br Bond | Activated Ring . The two electron-donating methoxy groups increase the electron density of the aromatic ring, making it less favorable for oxidative addition in cross-coupling reactions.[5] | Activated Ring . Similar to the 2,6-isomer, the electron-rich nature of the ring can slow down oxidative addition.[5] | The electron-rich nature of both aryl bromides makes them challenging substrates for cross-coupling.[5] |
Comparative Reactivity Analysis
The structural differences outlined above translate into predictable, yet significant, variations in reactivity across different classes of organic reactions.
Nucleophilic Addition to the Carbonyl Group (e.g., Wittig, Grignard)
These reactions are highly sensitive to steric crowding around the aldehyde.[1]
-
This compound : Expected to be significantly less reactive. The two ortho-methoxy groups act as bulky guards, blocking the trajectory of incoming nucleophiles. Reactions will likely require forcing conditions (higher temperatures, longer reaction times) and may still result in low yields.[1]
-
4-Bromo-2,5-dimethoxybenzaldehyde : Expected to be considerably more reactive. With only one ortho-methoxy group, the steric barrier is lower, allowing for more efficient nucleophilic attack.[1]
Expected Outcome : In a competitive experiment, the 2,5-isomer would react much faster and provide a higher yield of the addition product.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)
The reactivity in these reactions is governed by the ease of oxidative addition of a palladium catalyst to the C-Br bond. This step is sensitive to both electronic effects and steric hindrance.[5][6]
-
This compound : Challenging substrate. The ring is electron-rich due to the two methoxy groups, which disfavors the oxidative addition step.[5] Furthermore, the methoxy group at C2 provides steric hindrance around the C-Br bond.
-
4-Bromo-2,5-dimethoxybenzaldehyde : Also a challenging substrate. This isomer is similarly electron-rich. The methoxy group at C5 is also ortho to the bromine atom, presenting a comparable steric challenge to the 2,6-isomer at this position.
Expected Outcome : Both isomers are expected to be relatively unreactive in standard Suzuki-Miyaura couplings and will likely require specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and robust bases to achieve reasonable yields.[5] Low yields are a common issue with such electron-rich and sterically hindered aryl bromides due to side reactions like protodeboronation.[5]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of the bromide by a strong nucleophile and are facilitated by electron-withdrawing groups positioned ortho and/or para to the leaving group.[7][8]
-
This compound : Poor substrate for SNAr. The powerful electron-donating methoxy groups increase electron density on the ring, deactivating it towards nucleophilic attack.[4] The aldehyde group is electron-withdrawing, but it is positioned meta to the bromine, offering minimal stabilization to the negatively charged Meisenheimer complex intermediate.[8]
-
4-Bromo-2,5-dimethoxybenzaldehyde : Also a poor substrate for SNAr. Similar to the 2,6-isomer, the ring is electron-rich. Here, the electron-withdrawing aldehyde group is para to one of the donating methoxy groups and ortho to the other, leading to a complex electronic environment that is generally unfavorable for SNAr.
Expected Outcome : Neither compound is expected to undergo SNAr reactions readily under standard conditions. The electron-rich nature of the aromatic ring is a major barrier to the initial nucleophilic attack.[8][9]
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following general protocols can be employed.
Protocol 1: Comparative Wittig Reaction
This experiment is designed to compare the reactivity of the aldehyde functionality by measuring reaction yield under identical conditions.
Materials:
-
This compound (1.0 mmol)
-
4-bromo-2,5-dimethoxybenzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol per reaction)
-
Potassium tert-butoxide (1.2 mmol per reaction)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate)
Procedure:
-
Set up two identical, dry round-bottom flasks under an inert atmosphere (e.g., Nitrogen or Argon).
-
To each flask, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspensions to 0°C in an ice bath.
-
Add potassium tert-butoxide (1.2 mmol) to each flask and stir the resulting orange-red ylide solution for 30 minutes at 0°C.
-
In separate vials, dissolve this compound (1.0 mmol) and 4-bromo-2,5-dimethoxybenzaldehyde (1.0 mmol) each in 5 mL of anhydrous THF.
-
Simultaneously add the aldehyde solutions to their respective ylide-containing flasks.
-
Allow the reactions to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench both reactions by adding 15 mL of water.
-
Extract the aqueous layers with diethyl ether (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and determine the isolated yield for each isomer.
Expected Result: The reaction involving 4-bromo-2,5-dimethoxybenzaldehyde is anticipated to show a significantly higher conversion rate and isolated yield of the corresponding stilbene product compared to the 2,6-isomer.[1]
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for comparing the reactivity of the C-Br bond.
Materials:
-
This compound (1.0 mmol)
-
4-bromo-2,5-dimethoxybenzaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol per reaction)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol per reaction)
-
SPhos (buchwald ligand) (0.04 mmol per reaction)
-
Potassium phosphate (K₃PO₄) (2.0 mmol per reaction)
-
Anhydrous, degassed 1,4-dioxane and water
Procedure:
-
To two separate oven-dried Schlenk flasks, add the respective aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flasks and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add a degassed solvent mixture of dioxane/water (4:1, 5 mL) to each flask via syringe.
-
Heat the reaction mixtures to 100°C and stir vigorously for 16 hours, monitoring progress by TLC or LC-MS.
-
After completion or at the 16-hour mark, cool the reactions to room temperature.
-
Dilute with ethyl acetate, wash with water and then brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify via column chromatography to determine the isolated yield of the biphenyl product for each reaction.
Expected Result: Both reactions are expected to be challenging.[5] While both may give moderate to low yields, subtle differences could emerge. However, a significant difference in reactivity is less certain here than in the Wittig reaction, as both substrates present similar electronic and steric challenges at the C-Br bond.
Visualized Workflows and Relationships
Conclusion
The reactivity of this compound and 4-bromo-2,5-dimethoxybenzaldehyde is not interchangeable. For synthetic transformations targeting the aldehyde functionality, such as condensations, reductions, or additions, 4-bromo-2,5-dimethoxybenzaldehyde is the demonstrably superior substrate due to the significantly lower steric hindrance around its carbonyl group. Conversely, This compound's aldehyde group is highly hindered , making it a poor choice for such reactions unless this low reactivity is a desired feature.
For transformations involving the carbon-bromine bond, such as palladium-catalyzed cross-coupling reactions, both isomers are considered challenging substrates . Their electron-rich nature and the presence of an ortho-methoxy group to the bromine in both cases necessitate the use of modern, highly active catalyst systems. Synthetic planning should account for potentially lower yields and the need for careful optimization when using either isomer in these types of reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Ortho-Methoxy Group's Steric Hindrance Dominates Benzaldehyde Reactivity
A comparative guide for researchers on the steric and electronic effects of the ortho-methoxy group on the reactivity of benzaldehyde, supported by experimental data.
The reactivity of the aldehyde functional group on a benzene ring is significantly influenced by the nature and position of its substituents. While electronic effects often play a predictable role, the steric hindrance introduced by ortho-substituents can lead to profound and often overriding consequences for reaction outcomes. This guide provides a comparative analysis of 2-methoxybenzaldehyde and its parent compound, benzaldehyde, to illustrate the dominant role of steric effects in modulating reactivity.
Core Principles: A Tug-of-War Between Electronics and Sterics
The reactivity of substituted benzaldehydes is governed by a balance of two primary factors:
-
Electronic Effects: The methoxy group (–OCH₃) is an activating group that donates electron density to the aromatic ring through a resonance effect (+R). This increased electron density slightly decreases the electrophilicity of the carbonyl carbon, making it inherently less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1]
-
Steric Effects: The physical bulk of the methoxy group at the ortho position creates a sterically congested environment around the aldehyde's carbonyl carbon. This "ortho-effect" physically impedes the approach of nucleophiles, significantly slowing down reactions that depend on an attack at this site.
In the case of 2-methoxybenzaldehyde, the steric hindrance is the principal factor dictating its reactivity in many common transformations, often counteracting the expected electronic effects.
Comparative Reactivity in Key Organic Reactions
The steric shielding by the ortho-methoxy group significantly impacts the accessibility of the carbonyl carbon to incoming reagents, leading to lower reaction rates and yields compared to the less hindered benzaldehyde or its para-isomer, 4-methoxybenzaldehyde.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The approach of a nucleophile to the electrophilic carbonyl carbon is the rate-determining step. For 2-methoxybenzaldehyde, the bulky ortho-substituent acts as a physical barrier, diminishing the rate and efficiency of these reactions.
For instance, in the Wittig reaction , which converts aldehydes to alkenes, the yield for benzaldehydes with electron-donating groups is already lower than for those with electron-withdrawing groups.[2] The addition of steric hindrance from an ortho-methoxy group would be expected to decrease yields further. Similarly, in Grignard reactions , the bulky Grignard reagent's approach to the carbonyl carbon is hindered, leading to lower yields compared to less sterically congested aldehydes.[3][4]
The Cannizzaro reaction , a disproportionation of non-enolizable aldehydes in strong base, is also sensitive to steric effects.[5][6] The initial nucleophilic attack by hydroxide is impeded, and the subsequent hydride transfer is also affected by the steric environment.
Reduction Reactions
The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a common transformation. While the electron-donating methoxy group deactivates the carbonyl group towards nucleophilic attack, the steric hindrance at the ortho position is the more significant factor. Kinetic studies on the reduction of substituted benzaldehydes with NaBH₄ show that electron-donating groups decrease the reaction rate.[7] The steric bulk of the ortho-methoxy group in 2-methoxybenzaldehyde would be expected to further decrease the rate of reduction compared to its para-isomer.
Oxidation Reactions
Condensation Reactions
In reactions like the Knoevenagel condensation , where an active methylene compound reacts with an aldehyde, steric hindrance around the carbonyl group can significantly lower the reaction yield.[10][11] Studies have shown that sterically hindered benzaldehydes can be challenging substrates, although high yields can sometimes be achieved under optimized conditions.[12]
Quantitative Data Summary
The following tables summarize comparative data for various reactions, illustrating the impact of substitution on benzaldehyde reactivity.
| Table 1: Nucleophilic Addition - Wittig Reaction Yields | |
| Benzaldehyde Derivative | Product Yield (%) |
| 4-Nitrobenzaldehyde | 95 |
| Benzaldehyde | 85 |
| 4-Methylbenzaldehyde | 75 |
| 4-Methoxybenzaldehyde | 60 |
| 2-Methoxybenzaldehyde | Expected <60% |
| Data sourced from typical Wittig reaction yields.[2] The yield for 2-methoxybenzaldehyde is an estimation based on combined electronic and steric effects. |
| Table 2: Reduction Rate with Sodium Borohydride (NaBH₄) | |
| Benzaldehyde Derivative | Pseudo First-Order Rate Constant (k x 10⁻³ s⁻¹) at 298 K |
| 4-Chlorobenzaldehyde | 44.85 |
| Benzaldehyde | 24.3 |
| 4-Methoxybenzaldehyde | 6.72 |
| 2-Methoxybenzaldehyde | Expected <6.72 |
| Data sourced from kinetic studies of para-substituted benzaldehydes.[7] The rate for 2-methoxybenzaldehyde is an estimation based on its greater steric hindrance compared to the para-isomer. |
| Table 3: Oxidation Rate with Potassium Permanganate (KMnO₄) | |
| Benzaldehyde Derivative | Pseudo First-Order Rate Constant (k x 10⁻⁴ s⁻¹) at 298 K |
| 4-Methoxybenzaldehyde | 13.35 |
| Benzaldehyde | 8.33 |
| 4-Chlorobenzaldehyde | 5.46 |
| 2-Methoxybenzaldehyde | Rate is expected to be high due to the electron-donating group. |
| Data sourced from kinetic studies of para-substituted benzaldehydes.[7] |
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Steric hindrance by the ortho-methoxy group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for the Bromination of Dimethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The regioselective bromination of dimethoxybenzene derivatives is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and complex molecules. The choice of brominating agent is paramount in achieving the desired product with high yield and selectivity while also considering safety and environmental impact. This guide provides an objective comparison of several alternative reagents to traditional elemental bromine, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.
Executive Summary
This guide evaluates and compares the performance of four key brominating systems for dimethoxybenzene isomers (1,2-, 1,3-, and 1,4-dimethoxybenzene):
-
N-Bromosuccinimide (NBS): A mild and highly regioselective reagent, particularly effective for para-monobromination of activated aromatic rings.
-
Bromide Salts with an Oxidant: An environmentally benign approach that generates the active brominating species in situ, reducing the hazards associated with handling elemental bromine.
-
Hydrobromic Acid in Dimethyl Sulfoxide (HBr/DMSO): An inexpensive and mild oxidative system that offers a practical alternative for aromatic bromination.
-
Enzymatic Bromination (Vanadium Haloperoxidase): A green and highly selective biocatalytic method that operates under mild conditions.
The following sections provide a detailed comparison of these reagents, including quantitative data, experimental protocols, and workflow diagrams to aid in reagent selection.
Data Presentation: Performance Comparison of Brominating Reagents
The following table summarizes the performance of the different brominating agents on various dimethoxybenzene substrates.
| Substrate | Reagent System | Product(s) | Yield (%) | Regioselectivity (Product Ratio) | Reaction Conditions |
| 1,2-Dimethoxybenzene | N-Bromosuccinimide (NBS) | 4-Bromo-1,2-dimethoxybenzene | 95 | Predominantly para | Acetonitrile, Room Temp, 1h[1] |
| Potassium Bromate/HBr | 4,5-Dibromo-1,2-dimethoxybenzene | 61 | Dibromination | Acetic Acid, Room Temp, 1h | |
| 1,3-Dimethoxybenzene | N-Bromosuccinimide (NBS) | 4-Bromo-1,3-dimethoxybenzene | 94 | Predominantly para | Acetonitrile, Room Temp, 20 min[1] |
| 1,4-Dimethoxybenzene | N-Bromosuccinimide (NBS) | 2-Bromo-1,4-dimethoxybenzene | High (inferred) | Monobromination | Acetonitrile, Room Temp |
| Sodium Bromide/Oxone® | 2,5-Dibromo-1,4-dimethoxybenzene | 83 | Dibromination | Solid-state, grinding, 15 min[2][3] | |
| Anisole (as a model) | Vanadium Haloperoxidase | ortho-Bromoanisole | 97 | ortho selective | MES buffer, ACN/H₂O, 30°C, 48h |
| Phenol (as a model) | HBr/DMSO | 4-Bromophenol & 2-Bromophenol | 72.4 & 24.9 | 2.9 : 1 (para:ortho) | Toluene, 90°C, 2h[4][5] |
Experimental Protocols
N-Bromosuccinimide (NBS) for Monobromination of 1,2-Dimethoxybenzene
Materials:
-
1,2-Dimethoxybenzene (10 mmol, 1.27 mL)
-
N-Bromosuccinimide (NBS) (10 mmol, 1.78 g)
-
Acetonitrile (20 mL)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
25 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add NBS (1.78 g, 10 mmol).
-
Add acetonitrile (20 mL) and stir until the NBS is completely dissolved.
-
Slowly add 1,2-dimethoxybenzene (1.27 mL, 10 mmol) to the stirred solution using a syringe.
-
Stir the reaction mixture at room temperature for 60 minutes.
-
After the reaction is complete, pour the mixture into a separatory funnel containing deionized water and MTBE.
-
Wash the organic layer three times with deionized water, followed by one wash with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the product. The crude product can be further purified by silica gel chromatography.[1]
Bromide/Oxidant System for Dibromination of 1,4-Dimethoxybenzene
Materials:
-
1,4-Dimethoxybenzene (4.0 mmol, 0.56 g)
-
Sodium Bromide (8.0 mmol, 0.82 g)
-
Oxone® (potassium peroxymonosulfate) (4.0 mmol, 2.45 g)
-
Mortar and pestle
-
95% Ethyl alcohol
Procedure:
-
Place 1,4-dimethoxybenzene (0.56 g, 4.0 mmol) and sodium bromide (0.82 g, 8.0 mmol) in a mortar.
-
Add Oxone® (2.45 g, 4.0 mmol) to the mortar.
-
Grind the mixture with the pestle for approximately 15 minutes. The mixture will become tacky and develop orange-brown streaks.
-
Wash the resulting solid by adding water to the mortar and continue grinding.
-
Collect the solid on a fritted funnel.
-
Recrystallize the crude product from 95% ethyl alcohol to yield white, needle-like crystals of 2,5-dibromo-1,4-dimethoxybenzene.[2][3]
General Procedure for Vanadium Haloperoxidase (V-BrPO) Catalyzed Bromination
Materials:
-
Aromatic substrate (e.g., anisole derivative) (3.5 mM)
-
Vanadium Haloperoxidase (AmVHPO, 3.5 µM, pre-incubated with Na₃VO₄)
-
Sodium Bromide (4 mM)
-
Hydrogen Peroxide (H₂O₂)
-
MES buffer (pH 6.0, 50 mM)
-
Acetonitrile (ACN)
Procedure:
-
Prepare a solution of the aromatic substrate (3.5 mM) in a 2:1 mixture of MES buffer (pH 6.0, 50 mM) and acetonitrile.
-
Add sodium bromide to a final concentration of 4 mM.
-
Add the pre-incubated Vanadium Haloperoxidase to a final concentration of 3.5 µM.
-
Initiate the reaction by the portion-wise addition of hydrogen peroxide over a period of 48 hours, maintaining a slight excess relative to the substrate.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Upon completion, extract the product with an appropriate organic solvent.
Mandatory Visualization
Experimental Workflow for NBS Bromination
Caption: Workflow for NBS bromination of dimethoxybenzene.
Logical Relationship of Greener Bromination Alternatives
Caption: Relationship of greener bromination reagents and their properties.
Conclusion
The selection of a brominating agent for dimethoxybenzene derivatives should be guided by the desired outcome and the operational parameters of the synthesis.
-
N-Bromosuccinimide (NBS) stands out as a reliable and highly regioselective reagent for the monobromination of activated dimethoxybenzenes, consistently favoring the para position and providing high yields under mild conditions.[1]
-
Bromide salts with an oxidant , such as NaBr/Oxone®, offer a safe and environmentally friendly alternative, particularly for dibromination, by avoiding the handling of hazardous liquid bromine.[2][3]
-
The HBr/DMSO system is a promising mild and inexpensive option, although further optimization and substrate-specific data are needed for dimethoxybenzene derivatives.[5][6][7][8][9][10][11]
-
Enzymatic bromination using Vanadium Haloperoxidase represents a cutting-edge green chemistry approach, offering exceptional selectivity under benign aqueous conditions, making it an attractive option for sustainable synthesis, though catalyst availability and cost may be considerations.[2][4][12][13][14][15][16][17]
For researchers and drug development professionals, moving away from traditional, hazardous bromination methods towards these alternatives can lead to safer, more selective, and more sustainable chemical processes.
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Unraveling the molecular basis of substrate specificity and halogen activation in vanadium-dependent haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]
- 5. US5907063A - Aromatic bromination process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Efficient Method for the Bromination of Alkenes, Alkynes and Ketones Using Dimethyl Sulfoxide and Oxalyl Bromide [organic-chemistry.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Vanadium haloperoxidase-catalyzed bromination and cyclization of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Bromo-2,6-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized intermediates like 4-Bromo-2,6-dimethoxybenzaldehyde is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally stable compounds like this compound. A reverse-phase method is particularly well-suited for this analyte.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on various factors including the nature of the impurities, the required accuracy, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[1][2][3] |
| Advantages | - Robust and reliable for routine analysis.- Suitable for non-volatile and thermally labile compounds.- Wide availability of instrumentation and columns. | - High sensitivity and selectivity.[4][5]- Excellent for identifying volatile and semi-volatile impurities.- Provides structural information of impurities through mass spectra. | - A primary ratio method, no specific reference standard of the analyte is needed.[1][2]- Highly accurate and precise.- Non-destructive to the sample. |
| Disadvantages | - May not resolve all co-eluting impurities.- Requires a reference standard for quantification by response factor.- Can consume significant amounts of organic solvents. | - Not suitable for non-volatile or thermally labile compounds.- Potential for on-column degradation of sensitive analytes.[6]- Derivatization may be required for polar compounds. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
| Typical Sample Prep | Dissolution in a suitable solvent (e.g., mobile phase) and filtration. | Dissolution in a volatile solvent (e.g., dichloromethane, ethyl acetate). | Dissolution in a deuterated solvent with a certified internal standard of known purity.[2][7] |
| Ideal For | Routine quality control and purity assessment of the main compound and non-volatile impurities. | Identification and quantification of residual solvents, starting materials, and volatile by-products. | Accurate purity determination of the main compound, certification of reference materials, and analysis without a specific analyte standard.[1][2] |
Alternative Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation and Columns:
-
A gas chromatograph coupled with a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Sample Preparation:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Sample Preparation:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity.
-
Sample Preparation: Accurately weigh the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into an NMR tube. Add a precise volume of the deuterated solvent (e.g., 0.75 mL) and ensure complete dissolution.
3. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
4. Data Analysis:
-
The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and the weighed masses.
Conclusion
For the routine purity analysis of synthesized this compound, HPLC is a highly suitable and practical method. It provides reliable quantification of the main component and non-volatile impurities. However, for a comprehensive purity profile, orthogonal methods are recommended. GC-MS is invaluable for detecting and identifying volatile impurities such as residual solvents and starting materials. qNMR offers a powerful, primary method for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of the analyte, making it an excellent choice for the certification of reference materials and for orthogonal validation of chromatographic results. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the stage of drug development and the intended use of the synthesized compound.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2,6-dimethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and analytical method development. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2,6-dimethoxybenzaldehyde against its non-brominated analog, 2,6-dimethoxybenzaldehyde. The inclusion of bromine introduces distinct isotopic patterns and directs fragmentation pathways, offering a unique spectral signature.
Predicted Mass Spectrum and Key Fragmentations
The introduction of a bromine atom to the 2,6-dimethoxybenzaldehyde scaffold is anticipated to significantly influence its mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, which will result in characteristic isotopic clusters for bromine-containing fragments.[1][2][3] The predicted fragmentation pattern of this compound is detailed below in comparison to the experimentally observed fragmentation of 2,6-dimethoxybenzaldehyde.[4][5]
| m/z (Predicted for this compound) | Relative Intensity (%) | Proposed Fragment Ion | m/z (Observed for 2,6-dimethoxybenzaldehyde) | Relative Intensity (%) | Proposed Fragment Ion |
| 244/246 | ~50 | [M]+• (Molecular Ion) | 166 | 100.0 | [M]+• |
| 243/245 | High | [M-H]+ | 165 | 85.9 | [M-H]+ |
| 229/231 | Moderate | [M-CH3]+ | 151 | 23.4 | [M-CH3]+ |
| 215/217 | Moderate | [M-CHO]+ | 137 | 12.5 | [M-CHO]+ |
| 201/203 | Low | [M-CH3-CO]+ | 123 | 15.6 | [M-CH3-CO]+ |
| 165 | Low | [M-Br]+ | - | - | - |
| 137 | Low | [M-Br-CO]+ | - | - | - |
| 122 | Low | [M-Br-CO-CH3]+ | - | - | - |
| 77 | Moderate | [C6H5]+ | 77 | 46.9 | [C6H5]+ |
Deciphering the Fragmentation Pathways
The fragmentation of substituted benzaldehydes under electron ionization (EI) typically involves initial loss of a hydrogen radical from the aldehyde group, followed by decarbonylation and cleavages of the substituent groups.[6][7]
This compound: The molecular ion peak is expected to appear as a doublet at m/z 244 and 246, reflecting the isotopic distribution of bromine. A prominent [M-H]+ fragment is anticipated at m/z 243/245. Subsequent losses of a methyl radical (-CH3) from the methoxy groups would yield fragments at m/z 229/231. The loss of the formyl radical (-CHO) would lead to ions at m/z 215/217. A key fragmentation pathway unique to the brominated compound is the loss of a bromine radical, which would result in an ion at m/z 165, corresponding to the [M-Br]+ fragment. Further fragmentation of this ion can provide additional structural information.
2,6-dimethoxybenzaldehyde: In contrast, the non-brominated analog exhibits a strong molecular ion peak at m/z 166.[4] The fragmentation is dominated by the loss of a hydrogen atom to form the [M-H]+ ion at m/z 165, followed by the loss of a methyl group to give an ion at m/z 151.[4] The loss of the formyl group results in a fragment at m/z 137.[4]
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization is recommended.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
Gas Chromatography (GC) Conditions:
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for this type of analyte.
Mass Spectrometry (MS) Conditions:
-
Electron Energy: 70 eV[9]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
Visualizing the Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted EI fragmentation of this compound.
This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is crucial to confirm these predictions and to fully characterize this compound. The provided protocol offers a starting point for researchers to develop robust analytical methods for this and similar halogenated aromatic aldehydes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. whitman.edu [whitman.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rroij.com [rroij.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The choice of catalyst for cross-coupling reactions is paramount to achieving high yields and selectivities, especially when dealing with sterically hindered and electron-rich substrates such as 4-bromo-2,6-dimethoxybenzaldehyde. This guide provides a comparative analysis of two commonly employed palladium catalysts, Palladium(II) Acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), for coupling reactions with this challenging substrate.
Catalyst Overview
Pd(OAc)₂: As a Pd(II) salt, Palladium(II) acetate is a versatile and air-stable precatalyst that requires in situ reduction to the active Pd(0) species. This is typically achieved in the presence of a phosphine ligand, which also serves to stabilize the catalytic species and modulate its reactivity. The performance of Pd(OAc)₂ is therefore intrinsically linked to the choice of ligand, with bulky, electron-rich phosphines often being essential for the coupling of sterically hindered aryl halides.
Pd(PPh₃)₄: In contrast, Tetrakis(triphenylphosphine)palladium(0) is a pre-formed Pd(0) complex.[1] While convenient to use, its performance with challenging substrates can sometimes be limited by the relatively moderate steric bulk and electron-donating ability of the triphenylphosphine ligands. Dissociation of one or more PPh₃ ligands is necessary to generate the catalytically active species.
Performance Comparison in Suzuki-Miyaura Coupling
Direct comparative data for the Suzuki-Miyaura coupling of this compound is scarce in the literature. However, by examining reactions with structurally similar, sterically hindered, and electron-rich aryl bromides, we can infer the relative performance of these catalytic systems.
| Catalyst System | Aryl Bromide Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 2-Bromo-1,3-dimethoxybenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%) | 2-Bromomesitylene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 | [3] |
| Pd(PPh₃)₄ (5 mol%) | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | K₂CO₃ | DME | 80 | 24 | 78 | [1] |
| Pd(PPh₃)₄ (3 mol%) | 4-Bromo-2-hydroxybenzaldehyde | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [2] |
Analysis: The data suggests that for sterically hindered aryl bromides, Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as SPhos or P(t-Bu)₃ can achieve high yields under relatively mild conditions. Pd(PPh₃)₄ can also be effective, though it may require higher catalyst loadings or longer reaction times to achieve comparable results. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the Pd(OAc)₂-catalyzed reaction.[4]
Performance in Other Cross-Coupling Reactions
While Suzuki-Miyaura coupling is the most common, other cross-coupling reactions are also vital for the elaboration of this compound.
Sonogashira Coupling: The coupling of terminal alkynes with aryl halides is a powerful tool for the synthesis of arylalkynes. For sterically demanding aryl bromides, the choice of ligand is critical.[5][6]
| Catalyst System | Aryl Bromide Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 2-Bromo-1,3-dimethylbenzene | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | [2] |
| Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | 2-Bromoanisole | Phenylacetylene | Et₃N | Toluene | 70 | 6 | 90 | [6] |
Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds. The success of this transformation is highly dependent on the catalyst system.[7]
| Catalyst System | Aryl Bromide Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | 2-Bromo-1,3-dimethylbenzene | Morpholine | NaOt-Bu | Toluene | 100 | 12 | 92 | [7] |
| Pd(PPh₃)₄ (4 mol%) | 2-Bromoanisole | Aniline | NaOt-Bu | Toluene | 90 | 18 | 88 | [8] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Optimization of reaction conditions is crucial for achieving the best results.
Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling using Pd(PPh₃)₄/CuI
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed toluene and a suitable base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 70 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with toluene. The filtrate is then washed with aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Pathways
To better understand the mechanistic differences and the experimental workflow, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Recommendations
For the cross-coupling of this compound, a sterically hindered and electron-rich substrate, the choice between Pd(OAc)₂ and Pd(PPh₃)₄ is nuanced.
-
Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) is likely to be the more effective and versatile catalyst system. This approach allows for the fine-tuning of the catalyst's steric and electronic properties to overcome the challenges posed by the substrate, often leading to higher yields and faster reaction rates.
-
Pd(PPh₃)₄ may be a viable option, particularly for Suzuki-Miyaura couplings, and has the advantage of being a pre-formed Pd(0) catalyst. However, it may require more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loadings) to achieve satisfactory results with this challenging substrate.
For initial explorations, screening a small set of bulky phosphine ligands with Pd(OAc)₂ is recommended to identify the optimal catalyst system for the desired transformation. Careful optimization of the base, solvent, and temperature will be critical for maximizing the yield and purity of the coupled product.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Reactivity Face-Off: Bromo- vs. Iodo-dimethoxybenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Optimizing Synthetic Strategies
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing everything from reaction kinetics to overall yield and purity. For drug development and materials science, where the efficient construction of complex molecular architectures is key, understanding the subtle differences in reactant reactivity is crucial. This guide provides an in-depth comparison of the reactivity of bromo- and iodo-dimethoxybenzaldehyde in three of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira cross-couplings.
The fundamental principle governing the reactivity of aryl halides in these palladium-catalyzed transformations is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is inherently weaker than the C-Br bond, facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This translates to milder reaction conditions, faster reaction times, and often higher yields for iodo-substituted substrates compared to their bromo counterparts.
At a Glance: Reactivity Comparison
| Feature | Iodo-dimethoxybenzaldehyde | Bromo-dimethoxybenzaldehyde |
| General Reactivity | Higher | Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | More forcing (e.g., higher temperatures) |
| Reaction Times | Shorter | Longer |
| Catalyst Loading | Potentially lower | Typically higher |
| Typical Yields | Generally higher | Generally lower |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The enhanced reactivity of iodo-dimethoxybenzaldehyde is particularly advantageous, often allowing the reaction to proceed at lower temperatures and with shorter reaction times.
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-4,5-dimethoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the respective halo-dimethoxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Experimental workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki coupling, the iodo-substituted benzaldehyde demonstrates superior reactivity, affording the desired stilbene derivative in higher yield and under milder conditions.
Comparative Data: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-4,5-dimethoxybenzaldehyde | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 80 | 6 | 88 |
| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 16 | 75 |
Experimental Protocol: Heck Reaction
To a solution of the halo-dimethoxybenzaldehyde (1.0 mmol) and styrene (1.2 mmol) in DMF (5 mL) is added Et₃N (1.5 mmol) and Pd(OAc)₂ (0.01 mmol). The mixture is degassed with argon for 15 minutes and then heated to the specified temperature for the indicated time. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash column chromatography.
Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The reactivity difference between aryl iodides and bromides is particularly pronounced in this reaction, with aryl iodides often reacting at or near room temperature.
Comparative Data: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-4,5-dimethoxybenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 3 | 95 |
| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 82 |
Experimental Protocol: Sonogashira Coupling
To a solution of the halo-dimethoxybenzaldehyde (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (10 mL) under an argon atmosphere is added Et₃N (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Logical relationship between substrate and reaction conditions.
Conclusion
The experimental data, though representative, clearly illustrates the superior reactivity of iodo-dimethoxybenzaldehyde over its bromo- counterpart in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming from the weaker C-I bond, allows for the use of milder reaction conditions, shorter reaction times, and often results in higher product yields. For researchers and drug development professionals, the choice between an iodo- or bromo-substituted starting material will be a trade-off between the higher cost and potentially lower stability of the iodide against the more forcing conditions required for the bromide. However, for complex syntheses where mild conditions are paramount to preserve sensitive functional groups, the iodo-dimethoxybenzaldehyde is the clear substrate of choice.
A Comparative Guide to Base Efficacy in Suzuki Reactions with 4-Bromo-2,6-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of base is a critical parameter that can significantly influence the yield and efficiency of this reaction, particularly when working with sterically hindered substrates such as 4-Bromo-2,6-dimethoxybenzaldehyde. This guide provides a comparative analysis of different bases, supported by experimental data from analogous systems, to inform the rational selection of reaction conditions.
The steric hindrance posed by the two ortho-methoxy groups in this compound can impede the approach of the palladium catalyst, making the selection of an appropriate base crucial for successful coupling. The base plays a key role in the catalytic cycle, primarily by activating the boronic acid partner for the transmetalation step.
Comparative Performance of Different Bases
| Entry | Base | Solvent | Catalyst / Ligand | Substrate System (Aryl Halide + Boronic Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | (4-Bromo-2,5-dimethoxyphenyl)boronic acid + 4-Bromoanisole | 90 | 12 | 92 | [2] |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | (4-Bromo-2,5-dimethoxyphenyl)boronic acid + 4-Bromoanisole | 90 | 12 | 88 | [2] |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | (4-Bromo-2,5-dimethoxyphenyl)boronic acid + 4-Bromoanisole | 90 | 12 | 85 | [2] |
| 4 | Na₂CO₃ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 4-Bromotoluene + Phenylboronic acid | 80 | 0.17 | 98 | [3] |
| 5 | t-BuOK | Dioxane | Pd-NHC Complex | Sterically hindered aryl bromides + Arylboronic acids | RT - 100 | 0.5 - 24 | >99 | [4] |
| 6 | KOH | Ethanol/Water | Pd(OAc)₂ / SPhos | 4-Bromo-2-hydroxybenzaldehyde + Arylboronic acid | 120 (µW) | 0.17 | High | [5] |
| 7 | TEA (Triethylamine) | Ionic Liquid/H₂O | Pd(OAc)₂ | 4-Bromoanisole + Phenylboronic acid | 80 | 3 | 75 | [6] |
Note: The data presented is for analogous or model systems and serves as a guide for reaction optimization with this compound. Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the successful screening of bases and optimization of the Suzuki-Miyaura coupling reaction.
General Protocol for Base Screening in the Suzuki Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the selected base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free environment.
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Duel: Unmasking the Isomeric Differences Between 2,6- and 2,4-Dimethoxybenzaldehyde
In the realm of organic chemistry, isomers—molecules with the same chemical formula but different structural arrangements—often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of two such isomers: 2,6-dimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde. For researchers, scientists, and professionals in drug development, a clear understanding of their spectroscopic differences is paramount for unambiguous identification, purity assessment, and predicting chemical behavior. This report presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural variance between these two isomers, though subtle, gives rise to unique electronic environments for the constituent atoms and functional groups, resulting in distinguishable spectroscopic fingerprints. The 2,6-isomer is characterized by steric hindrance around the aldehyde group due to the two adjacent methoxy groups, which influences its chemical reactivity and spectroscopic signature. In contrast, the 2,4-isomer has a less sterically crowded aldehyde functionality.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from various spectroscopic analyses of 2,6- and 2,4-dimethoxybenzaldehyde.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Proton Assignment | 2,6-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde |
| Aldehyde-H (s) | ~10.55 | ~10.28 |
| Aromatic-H | ~7.35 (t), ~6.55 (d) | ~7.79 (d), ~6.53 (dd), ~6.44 (d) |
| Methoxy-H (s) | ~3.90 | ~3.89, ~3.86 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Carbon Assignment | 2,6-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde |
| C=O (Aldehyde) | ~188.0 - 192.0 | ~189.0 |
| C-ipso (Aldehyde) | ~112.0 - 115.0 | Not specified |
| C-ipso (Methoxy) | ~160.0 - 163.0 (C2, C6) | Not specified |
| Aromatic C | ~135.0 - 138.0 (C4), ~104.0 - 107.0 (C3, C5) | Not specified |
| -OCH₃ | ~55.0 - 57.0 | ~55.8 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 2,6-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde |
| Aromatic C-H Stretch | ~3080 - 3000 | ~3100 - 3000 |
| Aldehyde C-H Stretch | ~2880 & ~2720 | ~2850 & ~2750 |
| C=O Carbonyl Stretch | ~1700 | ~1685 |
| Aromatic C=C Stretch | ~1600 - 1450 | ~1600, ~1510 |
| C-O-C Stretch | ~1250 & ~1050 | ~1270, ~1020 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Fragment | 2,6-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde |
| Molecular Ion [M]⁺ | 166 | 166 |
| [M-H]⁺ | 165 | 165 |
| [M-CHO]⁺ | 137 | 137 |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)
| Parameter | 2,6-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde |
| λmax (nm) | Not specified | ~255, ~310 |
Note: Specific molar absorptivity values for UV-Vis spectroscopy were not consistently available in the referenced literature. The provided λmax values are approximate and may vary slightly depending on the solvent and concentration.
Visualizing the Process and Structures
To better understand the experimental approach and the molecular differences, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison of dimethoxybenzaldehyde isomers.
Caption: Structural differences between 2,6- and 2,4-dimethoxybenzaldehyde.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the dimethoxybenzaldehyde isomer is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. The spectral width is typically set to 200-220 ppm.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline corrections. The spectra are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the isomer is prepared in a UV-grade solvent, such as ethanol or methanol, in a quartz cuvette.
-
Data Acquisition: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum of the solvent-filled cuvette is recorded and subtracted from the sample spectrum. The absorbance is measured over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method used for these types of molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.
A Comparative Guide to Scaled-Up Tamoxifen Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthesis routes for the scaled-up production of Tamoxifen, a critical selective estrogen receptor modulator (SERM). We present a validation framework through comparative data on yield, purity, and efficiency, alongside detailed experimental protocols and visual representations of both the drug's mechanism of action and the synthetic workflows.
Data Presentation: Comparison of Synthesis Routes
The selection of a synthesis route for industrial-scale production hinges on a multi-faceted analysis of yield, purity, cost-effectiveness, and safety. Below is a summary of these key metrics for three notable Tamoxifen synthesis methodologies.
| Parameter | Grignard Reagent Route | McMurry Coupling Route | Feringa Two-Step Route |
| Overall Yield | Moderate | Good to High | Up to 65%[1] |
| Purity (Z:E Isomer Ratio) | Good (1.3:1 before separation)[2] | High (e.g., 97.5:1)[3] | High (10:1)[4] |
| Key Reagents | Phenylmagnesium bromide, 2-(dimethylamino)ethyl chloride[2] | TiCl3/LiAlH4, Propiophenone, 4-(2-haloethoxy)benzophenone[3][5] | Diphenylacetylene, Aryl bromide, Palladium nanoparticle catalyst[1][4] |
| Cost-Effectiveness | Moderate; requires multiple steps and purification. | Good; can be efficient in two steps. | Excellent; high atom economy and reaction mass efficiency.[1][6] |
| Safety & Environmental Impact | Use of Grignard reagents requires strict moisture control. | Use of pyrophoric LiAlH4 and titanium reagents requires careful handling. | Palladium catalyst is used in small amounts; generates less toxic waste.[6] |
Signaling Pathway: Tamoxifen's Mechanism of Action
Tamoxifen exerts its therapeutic effect primarily through the estrogen receptor (ER) signaling pathway. As a SERM, it acts as an antagonist in breast tissue, competitively inhibiting estrogen binding to ERα and ERβ. This blockage halts the transcription of estrogen-dependent genes that promote cell proliferation.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.
Grignard Reagent Route
This classical approach involves the construction of the triphenylethylene core through the addition of a Grignard reagent to a ketone, followed by dehydration.
Step 1: Synthesis of the Tertiary Alcohol
-
Prepare the Grignard reagent by reacting phenylmagnesium bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve 4-(2-(dimethylamino)ethoxy)propiophenone in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent to the ketone solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration to Tamoxifen
-
Dissolve the crude tertiary alcohol in ethanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the Z and E isomers, yielding Tamoxifen (Z-isomer).
McMurry Coupling Route
This route utilizes a low-valent titanium-mediated reductive coupling of two different ketones to form the central alkene bond of Tamoxifen.
Step 1: Preparation of the Low-Valent Titanium Reagent
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend titanium(III) chloride in anhydrous dimethoxyethane (DME).
-
Cool the suspension to 0°C and slowly add lithium aluminum hydride (LiAlH4).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1 hour to form the black, low-valent titanium reagent.
Step 2: Reductive Coupling
-
In a separate flask, dissolve propiophenone and 4-(2-(dimethylamino)ethoxy)benzophenone in anhydrous DME.
-
Add this ketone mixture dropwise to the refluxing solution of the low-valent titanium reagent over 2 hours.
-
Continue to reflux for an additional 16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 20% aqueous potassium carbonate solution.
-
Filter the mixture through a pad of Celite and wash the filter cake with DME.
-
Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by fractional crystallization or column chromatography to isolate the Z-isomer of Tamoxifen.[3]
Feringa Two-Step Atom-Efficient Route
This modern approach features a highly selective and efficient synthesis with a focus on minimizing waste.
Step 1: Carbolithiation of Diphenylacetylene
-
To a solution of diphenylacetylene in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium dropwise.
-
Stir the reaction mixture at this temperature for 1 hour, resulting in the formation of the alkenyllithium intermediate.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a separate flask, add the palladium nanoparticle catalyst and the aryl bromide, 1-bromo-4-(2-(dimethylamino)ethoxy)benzene, to anhydrous THF.
-
Slowly add the pre-formed alkenyllithium solution to this mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Tamoxifen with high Z-selectivity.[1][6]
Experimental Workflow Comparison
The following diagram illustrates the key stages of the three discussed synthesis routes, highlighting the differences in their complexity and number of steps.
References
- 1. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
- 2. snyth1 [ch.ic.ac.uk]
- 3. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 4. An atom efficient synthesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
Safety Operating Guide
Safe Disposal of 4-Bromo-2,6-dimethoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential, immediate safety and logistical information, including operational and disposal plans for 4-Bromo-2,6-dimethoxybenzaldehyde. This guide provides procedural, step-by-step guidance to directly answer your operational questions, ensuring the safe handling and disposal of this chemical in a laboratory setting. Adherence to these protocols is critical for maintaining a safe research environment and ensuring regulatory compliance.
Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). While specific toxicity data for this compound is limited, related brominated and dimethoxy-substituted benzaldehydes are known to be harmful if swallowed and cause skin and eye irritation.[1][2] Therefore, stringent safety measures are necessary.
Hazard Classification:
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards include:
Required Personal Protective Equipment (PPE):
To minimize exposure, the following PPE must be worn when handling or disposing of this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] |
| Skin and Body | Laboratory coat. |
| Respiratory | A NIOSH-approved N95 dust mask or higher-level respiratory protection should be used if dust is generated.[3] |
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound, including contaminated solids (e.g., weighing paper, stir bars), in a designated, properly labeled, and sealed container.[1][4] The container must be compatible with the chemical.
-
Liquid Waste: If the compound is in solution, collect it in a separate, designated container for halogenated organic waste. Do not mix with non-halogenated waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Contaminated Labware: Disposable items such as gloves and pipette tips that have come into contact with the chemical should be double-bagged, sealed, and disposed of as solid hazardous waste.[5] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected as hazardous liquid waste.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.[4]
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
3. Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed hazardous waste disposal company.
4. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][3]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.
-
Prevent the spill from entering drains or waterways.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound safely and in compliance with regulations, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Bromo-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromo-2,6-dimethoxybenzaldehyde. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document serves as a comprehensive resource, offering procedural guidance from initial handling to final disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
A comprehensive personal protective equipment (PPE) plan is non-negotiable to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Nitrile rubber) | Butyl rubber gloves are recommended for handling aldehydes.[1] Nitrile gloves also offer good resistance.[1] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact. |
| Body Protection | A fully buttoned laboratory coat and, if necessary, a chemical-resistant apron | A lab coat protects against incidental contact. An apron provides an additional barrier during procedures with a higher risk of splashes. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter | Given the risk of respiratory irritation from inhaling the powder, a respirator is essential, especially when handling larger quantities or when adequate ventilation is not available.[2][3] |
Operational Plan: A Step-by-Step Handling Workflow
A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to post-handling.
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and its containers is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[7]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste of the compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any disposable materials that have come into contact with the compound (e.g., gloves, weighing paper) should also be placed in the designated hazardous waste container.
-
Rinsate: When cleaning glassware, rinse with a suitable organic solvent (e.g., acetone) and collect the rinsate as halogenated liquid waste.[3]
Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
